molecular formula C9H7NO B7884630 3-Hydroxy-2-phenylacrylonitrile

3-Hydroxy-2-phenylacrylonitrile

Cat. No.: B7884630
M. Wt: 145.16 g/mol
InChI Key: GQNBRISQKUALEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-phenylacrylonitrile is an organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry research. Its structure makes it a valuable precursor for various chemical transformations. For instance, it has been utilized in reactions with phosphorus pentabromide to form new chemical products . The compound is characterized by a density of approximately 1.12 g/cm³ and a predicted boiling point of 242.66 °C . It is supplied with a typical purity of 95% or higher and is handled as a fine chemical requiring cold-chain transportation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRISQKUALEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280712
Record name α-(Hydroxymethylene)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-92-2
Record name α-(Hydroxymethylene)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22252-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-phenylacrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-(Hydroxymethylene)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-phenylacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Hydroxy-2-phenylacrylonitrile, a versatile organic compound with applications as a synthetic intermediate. This document details its physicochemical characteristics, established synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the potential biological activity of this class of compounds as tyrosinase inhibitors, offering insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Diagrams illustrating key chemical transformations and biological pathways are included to facilitate understanding.

Core Properties of this compound

This compound, also known as 2-cyano-3-hydroxycinnamic acid, is a molecule featuring a phenyl group, a nitrile group, and a hydroxyl group attached to an acrylonitrile backbone. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 5841-70-3[1]
Melting Point 156-158 °C[2]
Boiling Point 280 °C at 760 mmHg[2]
Density 1.164 g/cm³[2]
Flash Point 123.2 °C[2]
Vapor Pressure 0.00185 mmHg at 25°C[2]
Refractive Index 1.592[2]
Spectral Data
  • ¹H NMR: Expected signals would include aromatic protons from the phenyl group, a vinyl proton, and a hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the α,β-unsaturated nitrile system.

  • ¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl ring, the nitrile carbon, the vinyl carbons, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C=C stretching of the alkene, and aromatic C-H and C=C stretching vibrations.[3]

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (145.16).

Synthesis and Purification

The primary route for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a derivative of phenylacetonitrile) with a carbonyl compound.

Synthesis via Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound, which can be adapted from procedures for similar compounds.[2][4]

Reaction Scheme:

G reagents Phenylacetonitrile + Ethyl formate intermediate Intermediate reagents->intermediate Knoevenagel Condensation product This compound intermediate->product Hydrolysis/Tautomerization catalyst Base (e.g., Sodium ethoxide) catalyst->reagents G cluster_0 Tyrosinase Active Site cluster_1 Inhibition Mechanism Tyrosinase Tyrosinase (with Cu2+) Melanin Melanin Tyrosinase->Melanin Catalysis Inactive_Enzyme Inactive Tyrosinase-Inhibitor Complex Tyrosinase->Inactive_Enzyme Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Binds to Active Site (Copper Chelation) Inactive_Enzyme->Melanin Melanin production blocked

References

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile (CAS 5841-70-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-phenylacrylonitrile (CAS Number: 5841-70-3), a versatile building block in organic synthesis. This document details its chemical and physical properties, established and emerging synthetic routes, and key chemical transformations. Experimental protocols, though not available in extensive detail in published literature for this specific molecule, are presented as representative procedures based on analogous chemical reactions.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Cyano-2-phenylvinylalcohol and 3-Oxo-2-phenylpropionitrile, is a small organic molecule with the molecular formula C₉H₇NO.[1][2] Its chemical structure features a phenyl group and a nitrile group attached to a carbon-carbon double bond, with a hydroxyl group on the adjacent carbon, making it a reactive and valuable intermediate in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5841-70-3[1][2]
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2]
Melting Point 157-160 °C[1][2]
Boiling Point 242.7 °C at 760 mmHg[1]
Density 1.114 g/cm³[1]
Flash Point 100.6 °C[1]
Vapor Pressure 0.0335 mmHg at 25°C[1]
Refractive Index 1.535[1]

Synthesis of this compound

The primary and most established method for synthesizing the structural backbone of this compound is through a Knoevenagel condensation reaction between benzaldehyde and malononitrile.[3] This reaction is typically followed by a hydrolysis or rearrangement step to yield the final product.

Representative Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the Knoevenagel condensation, which is a common method for the synthesis of benzylidenemalononitrile, a precursor to the title compound.

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., 10 mg of an amino-functionalized framework catalyst)[1]

  • 25 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).

  • Add the catalyst (10 mg) and benzaldehyde (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the catalyst can be filtered off.

  • The resulting product, 2-benzylidenemalononitrile, would then typically undergo a subsequent hydrolysis step to yield this compound. The specifics of this hydrolysis for this particular compound are not well-documented.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product benzaldehyde Benzaldehyde intermediate Intermediate benzaldehyde->intermediate Knoevenagel Condensation malononitrile Malononitrile malononitrile->intermediate catalyst Base Catalyst (e.g., piperidine, NH4OAc) catalyst->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate product This compound intermediate->product Hydrolysis/ Rearrangement

A simplified reaction scheme for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily governed by its three functional groups: the hydroxyl group, the nitrile group, and the phenyl-substituted α,β-unsaturated system.[3]

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to the corresponding aldehyde or ketone.

Representative Oxidizing Agents:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

Reduction of the Nitrile Group

The nitrile group is susceptible to reduction, typically forming a primary amine.

Representative Reducing Agents:

  • Lithium aluminum hydride (LiAlH₄)

  • Catalytic hydrogenation (H₂ gas over a metal catalyst)

Chemical_Transformations cluster_oxidation Oxidation cluster_reduction Reduction start This compound oxidation_product Aldehyde/Ketone Derivative start->oxidation_product Oxidizing Agent (e.g., KMnO4, CrO3) reduction_product Primary Amine Derivative start->reduction_product Reducing Agent (e.g., LiAlH4, H2/catalyst)

Key chemical transformations of this compound.

Spectral Data

Table 2: Expected Spectral Data for this compound

Technique Functional Group/Proton Environment Expected Chemical Shift / Frequency Reference(s)
¹H NMR Aromatic Protonsδ 7.0 - 8.0 ppm (multiplet)[3]
Vinylic Protonδ 6.0 - 7.5 ppm[3]
Hydroxyl ProtonVariable (broad singlet)[3]
¹³C NMR Nitrile Carbonδ 115 - 125 ppm[3]
Aromatic Carbonsδ 120 - 140 ppm[3]
IR Spectroscopy Hydroxyl (O-H) Stretch~3200 - 3600 cm⁻¹ (broad)[3]
Aromatic (C-H) Stretch~3000 - 3100 cm⁻¹[3]
Nitrile (C≡N) Stretch~2200 - 2230 cm⁻¹ (sharp)[3]
Alkene (C=C) Stretch~1620 - 1680 cm⁻¹[3]
Mass Spectrometry Molecular Ion (M+)m/z ≈ 145.16[3]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[3] Its derivatives have been investigated for potential applications in the development of pharmaceuticals and agrochemicals.[1][3] For instance, some derivatives have been studied as tyrosinase inhibitors, which are relevant in the research of hyperpigmentation disorders.[3]

Safety Information

Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Workflow

The general workflow for the synthesis and purification of a compound like this compound would follow the steps outlined below.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Perform Knoevenagel Condensation reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Workup (e.g., Filtration, Extraction) monitoring->workup Reaction Complete hydrolysis Hydrolysis/Rearrangement Step workup->hydrolysis purification Purification (e.g., Column Chromatography, Recrystallization) hydrolysis->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

A general experimental workflow for the synthesis and characterization of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional. The experimental protocols provided are representative and may require optimization.

References

Elucidation of the Structure of (E)-3-hydroxy-2-phenylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (E)-3-hydroxy-2-phenylacrylonitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document details the spectroscopic characterization, a proposed synthetic pathway, and potential biological significance of this α,β-unsaturated nitrile.

Chemical Structure and Properties

(E)-3-hydroxy-2-phenylacrylonitrile possesses a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol .[1] Its structure is characterized by a phenyl group and a nitrile group attached to a double bond, with a hydroxyl group on the adjacent carbon, leading to its classification as a cyano-enol. The "(E)" designation specifies the stereochemistry at the double bond, indicating that the hydroxyl group and the phenyl group are on opposite sides.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and hydroxyl protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H7.20 - 7.50MultipletProtons of the phenyl ring.
Vinylic-H7.80 - 8.20SingletThe proton on the carbon bearing the hydroxyl group.
Hydroxyl-H5.0 - 6.0 (variable)Broad SingletChemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Nitrile (C≡N)115 - 120
C=C -OH160 - 165
Ph-C =C100 - 105
Aromatic-C125 - 135
Infrared (IR) Spectroscopy

The IR spectrum is key to identifying the characteristic functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
C≡N (nitrile)Stretching2220 - 2260 (sharp)
C=C (alkene)Stretching1620 - 1680
C-O (hydroxyl)Stretching1050 - 1150
Aromatic C-HStretching3000 - 3100
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Parameter Expected Value
Molecular Ion (M⁺) m/z 145.05
Major Fragments [M-HCN]⁺, [M-CO]⁺, [C₆H₅]⁺

Experimental Protocol: Synthesis via Knoevenagel Condensation

The most plausible method for the synthesis of (E)-3-hydroxy-2-phenylacrylonitrile is the Knoevenagel condensation between benzaldehyde and a suitable active methylene compound like 2-hydroxyacetonitrile, though the direct use of 2-hydroxyacetonitrile can be challenging due to its reactivity. A more common approach involves the condensation with an ester of cyanoacetic acid followed by hydrolysis and decarboxylation, or the use of a protected form of 2-hydroxyacetonitrile.

Below is a generalized experimental protocol for a Knoevenagel condensation that can be adapted for the synthesis of the target molecule.

Materials:

  • Benzaldehyde

  • 2-Cyanoacetamide (as a surrogate for 2-hydroxyacetonitrile reactivity)

  • Piperidine or another basic catalyst

  • Ethanol or other suitable solvent

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) benzaldehyde->reaction cyanoacetamide 2-Cyanoacetamide cyanoacetamide->reaction product (E)-2-cyano-3-phenylacrylamide reaction->product

Caption: Knoevenagel condensation for the synthesis of a precursor.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of (E)-3-hydroxy-2-phenylacrylonitrile has not been extensively studied, derivatives of acrylonitrile have shown a range of biological activities, including antimicrobial and anticancer effects.[2] For instance, some acrylonitrile derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[1]

Based on the structural features of an α,β-unsaturated nitrile, it is plausible that (E)-3-hydroxy-2-phenylacrylonitrile could act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity could potentially modulate the activity of various signaling pathways. A hypothetical pathway of action could involve the inhibition of a key enzyme through covalent modification.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_molecule Molecule cluster_pathway Hypothetical Cellular Pathway molecule (E)-3-hydroxy-2-phenylacrylonitrile enzyme Target Enzyme (e.g., Tyrosinase) molecule->enzyme Inhibits product Product (e.g., Melanin) enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to cellular_response Cellular Response product->cellular_response

Caption: Hypothetical inhibition of an enzymatic pathway.

Conclusion

The structural elucidation of (E)-3-hydroxy-2-phenylacrylonitrile relies on a combination of spectroscopic techniques. While direct experimental data is limited, predictions based on analogous structures provide a solid foundation for its characterization. The Knoevenagel condensation offers a viable synthetic route. Further research into its biological activity is warranted to explore its potential as a lead compound in drug discovery, particularly focusing on its potential as an enzyme inhibitor. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

References

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-phenylacrylonitrile, a molecule featuring a unique combination of hydroxyl, phenyl, and nitrile functional groups, stands as a versatile intermediate in organic synthesis. Its structural characteristics impart a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of compounds, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and established synthetic routes of this compound. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound possesses the chemical formula C₉H₇NO and a molecular weight of approximately 145.16 g/mol .[1] The molecule's structure, characterized by an acrylonitrile backbone substituted with a phenyl group at the 2-position and a hydroxyl group at the 3-position, is the primary determinant of its chemical behavior. The interplay between the electron-withdrawing nitrile group, the aromatic phenyl ring, and the nucleophilic hydroxyl group allows for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point in the range of 156-158 °C and a high boiling point of 280 °C at atmospheric pressure.[1] Its solubility in polar solvents such as water, ethanol, and methanol is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO[1]
Molecular Weight145.16 g/mol [1]
Melting Point156-158 °C[1]
Boiling Point280 °C at 760 mmHg[1]
SolubilitySoluble in water, ethanol, and methanol[2]
Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMRAromatic Protons7.0 - 8.0 ppm (multiplet)
Vinylic Proton5.0 - 6.0 ppm (singlet)
Hydroxyl ProtonVariable, broad singlet
¹³C NMRNitrile Carbon115 - 125 ppm
Aromatic Carbons120 - 140 ppm
Vinylic Carbons100 - 150 ppm
IR SpectroscopyO-H stretch3200 - 3600 cm⁻¹ (broad)
C≡N stretch2220 - 2260 cm⁻¹
C=C stretch1620 - 1680 cm⁻¹
C-O stretch1050 - 1150 cm⁻¹
Mass SpectrometryMolecular Ion (M⁺)m/z = 145

Synthesis of this compound

The most common and established method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, here benzaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions benzaldehyde Benzaldehyde intermediate Benzylidenemalononitrile (Intermediate) benzaldehyde->intermediate Knoevenagel Condensation malononitrile Malononitrile malononitrile->intermediate base Base (e.g., Piperidine, NaOH) base->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate product This compound intermediate->product Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Knoevenagel Condensation

The following is a general procedure for the synthesis of this compound via Knoevenagel condensation.[3]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Base catalyst (e.g., piperidine, sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and malononitrile in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine or a small amount of sodium hydroxide).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (formation of the intermediate benzylidenemalononitrile), the reaction mixture is subjected to hydrolysis. This can be achieved by the addition of water and, if necessary, adjusting the pH.

  • The crude product is then isolated by filtration or extraction.

  • Purification of the final product, this compound, can be achieved by recrystallization from an appropriate solvent.

Potential Biological Activity: Tyrosinase Inhibition

Derivatives of this compound have been investigated for their potential as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for treating hyperpigmentation disorders.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a general protocol for assessing the tyrosinase inhibitory activity of a compound, which can be adapted for this compound.[4][5][6]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of biologically active compounds. This guide has provided a detailed overview of its chemical structure, physical properties, and a practical protocol for its synthesis. The outlined method for assessing its potential as a tyrosinase inhibitor offers a starting point for researchers in the fields of medicinal chemistry and drug discovery to explore its therapeutic applications. Further investigation into the diverse reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-phenylacrylonitrile, a valuable building block in organic synthesis. While the synthesis from benzaldehyde was initially explored, this guide focuses on a more direct and efficient route commencing from phenylacetonitrile and ethyl formate via a base-catalyzed condensation reaction. This document furnishes detailed experimental protocols, quantitative data, and reaction mechanisms to facilitate the successful synthesis and characterization of the target compound.

Introduction

This compound is a versatile organic intermediate possessing a unique combination of functional groups: a hydroxyl group, a nitrile group, and a phenyl-substituted α,β-unsaturated system. This arrangement imparts a rich reactivity profile, making it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide details a reliable synthetic pathway to this important molecule.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound is the base-catalyzed condensation of phenylacetonitrile with ethyl formate. This reaction, a variation of the Claisen condensation, proceeds through the formation of a sodium salt intermediate, which is subsequently neutralized to yield the final product.

The overall reaction is as follows:

Synthesis_Pathway phenylacetonitrile Phenylacetonitrile intermediate Sodium 1-cyano-2-hydroxy-2-phenylethen-1-ide (Intermediate Salt) phenylacetonitrile->intermediate + Ethyl Formate + Base ethyl_formate Ethyl Formate base Base (e.g., NaH, NaOEt) product This compound intermediate->product + Acid acid Acid (e.g., HCl)

Figure 1: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism involves the following key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effects of the adjacent phenyl and nitrile groups. This generates a resonance-stabilized carbanion.

  • Nucleophilic Acyl Substitution: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.

  • Elimination: The tetrahedral intermediate formed then eliminates an ethoxide ion to yield the enolate of this compound.

  • Protonation: Finally, acidic workup protonates the enolate to give the stable enol form, which is the desired product, this compound.

Reaction_Mechanism start Phenylacetonitrile Ph-CH2-CN carbanion Resonance-stabilized Carbanion [Ph-CH-CN]⁻ start->carbanion + Base (-BH) intermediate Tetrahedral Intermediate carbanion->intermediate + Ethyl Formate ester Ethyl Formate H-C(=O)-OEt ester->intermediate enolate Sodium Enolate Salt [Ph-C(CN)=CH-O]⁻ Na⁺ intermediate->enolate - EtOH product This compound Ph-C(CN)=CH-OH enolate->product + H⁺ (Acid Workup)

Figure 2: Mechanism of the base-catalyzed condensation of phenylacetonitrile and ethyl formate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from phenylacetonitrile and ethyl formate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
PhenylacetonitrileC₈H₇N117.15≥98%
Ethyl FormateC₃H₆O₂74.08≥97%
Sodium HydrideNaH24.0060% dispersion in mineral oil
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.46Concentrated (37%)
Sodium SulfateNa₂SO₄142.04Anhydrous
Procedure
  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Base: Sodium hydride (e.g., 4.0 g of a 60% dispersion in mineral oil, 0.1 mol) is carefully weighed and transferred to the flask. Anhydrous diethyl ether (150 mL) is added to the flask.

  • Addition of Reactants: A mixture of phenylacetonitrile (e.g., 11.7 g, 0.1 mol) and ethyl formate (e.g., 8.9 g, 0.12 mol) is prepared and added dropwise to the stirred suspension of sodium hydride in diethyl ether over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, it is carefully poured into a beaker containing ice-cold water (200 mL). The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and mineral oil.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid with constant stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Experimental_Workflow setup 1. Set up dry reaction flask under inert atmosphere. add_base 2. Add sodium hydride and anhydrous diethyl ether. setup->add_base add_reactants 3. Add phenylacetonitrile and ethyl formate dropwise. add_base->add_reactants react 4. Stir at room temperature, then reflux. add_reactants->react workup 5. Quench with ice-water and separate layers. react->workup acidify 6. Acidify aqueous layer with HCl. workup->acidify isolate 7. Isolate product by filtration. acidify->isolate purify 8. Purify by recrystallization. isolate->purify product Pure this compound purify->product

An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 2-benzylidenemalononitrile, a key intermediate in the production of pharmaceuticals, fine chemicals, and functional polymers.[1] While the inquiry specified 3-Hydroxy-2-phenylacrylonitrile, it is important to note that this compound is a less common enol tautomer.[2][3][4][5] The primary and most stable product of the widely studied Knoevenagel condensation between benzaldehyde and malononitrile is 2-benzylidenemalononitrile. This document focuses on the synthesis of the latter, providing detailed experimental protocols, comparative data on various catalytic systems, and a mechanistic overview.

Core Concepts and Mechanism

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield a new C=C double bond.[6] The reaction is generally catalyzed by a weak base, such as an amine or an ammonium salt.[6]

The reaction between benzaldehyde and malononitrile proceeds via a base-catalyzed mechanism. The base deprotonates the highly acidic methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate is subsequently protonated and then undergoes dehydration to yield the final product, 2-benzylidenemalononitrile.[7][8]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide malononitrile Malononitrile carbanion Carbanion Intermediate malononitrile->carbanion base Base (B:) base->malononitrile Deprotonation carbanion->alkoxide Nucleophilic Attack alcohol Aldol Addition Product alkoxide->alcohol Protonation product 2-Benzylidenemalononitrile alcohol->product Dehydration water H₂O Experimental_Workflow start Start prep Reaction Setup (Flask, Solvent, Stirring) start->prep add_reactants Add Malononitrile & Benzaldehyde prep->add_reactants add_catalyst Add Catalyst (if applicable) add_reactants->add_catalyst react React (Stirring, Heating, Irradiation) add_catalyst->react monitor Monitor Reaction (TLC, GC) react->monitor workup Workup (Filtration, Extraction) monitor->workup purify Purification (Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, IR, MP) purify->characterize end_node End characterize->end_node Protocol_Selection q1 Need for High Speed? q2 Green Chemistry Focus? q1->q2 No p1 Use Microwave or Sonication Protocol q1->p1 Yes q3 High Yield Critical? q2->q3 No p2 Use Catalyst-Free Water/Glycerol Protocol q2->p2 Yes p3 Use Amino-functional Framework Catalyst q3->p3 Yes p4 Consider Traditional Base Catalysis q3->p4 No

References

An In-depth Technical Guide to the Reactivity of 3-Hydroxy-2-phenylacrylonitrile and its Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

3-Hydroxy-2-phenylacrylonitrile, a molecule of significant interest in organic synthesis and medicinal chemistry, possesses a unique combination of functional groups that dictate its diverse reactivity. This guide provides a comprehensive overview of the chemical behavior of its hydroxyl, nitrile, and α,β-unsaturated functionalities, supported by experimental data and detailed protocols.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, 2-formyl-2-phenylacetonitrile (also known as 3-oxo-2-phenylpropanenitrile). The position of this equilibrium is influenced by factors such as the solvent and the presence of acidic or basic conditions. This tautomerism plays a pivotal role in its reactivity, as both the enol and keto forms can participate in different reaction pathways.

tautomerism keto <2-Formyl-2-phenylacetonitrile (Keto form)> enol <this compound (Enol form)> keto->enol Equilibrium

Figure 1: Keto-enol tautomerism of this compound.

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with a carbonyl compound, followed by hydrolysis or rearrangement.

Representative Experimental Protocol: Knoevenagel Condensation

A typical procedure involves the reaction of an aryl aldehyde with a substituted acetonitrile in the presence of a base like piperidine in a suitable solvent such as ethanol.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Substituted acetonitrile (e.g., 2-(thiophen-2-yl)acetonitrile) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the aryl aldehyde and substituted acetonitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture with vigorous stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional handle that can undergo oxidation, O-alkylation, and O-acylation reactions.

Oxidation

The hydroxyl group can be oxidized to the corresponding aldehyde or ketone functionality.[1] The choice of oxidizing agent and reaction conditions determines the product.

  • Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are expected to yield the corresponding α-keto-β-phenylacrylonitrile.

  • Strong Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could lead to cleavage of the carbon-carbon double bond.[1]

O-Alkylation

The hydroxyl group can be alkylated to form the corresponding ether derivatives. This is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

o_alkylation This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Alkoxide Intermediate O-Alkyl Ether Derivative O-Alkyl Ether Derivative Alkoxide Intermediate->O-Alkyl Ether Derivative SN2 Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->O-Alkyl Ether Derivative Salt Byproduct Salt Byproduct

Figure 2: General workflow for O-alkylation.

O-Acylation

Ester derivatives can be prepared by the acylation of the hydroxyl group using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproduct.

Reactivity of the Nitrile Group

The nitrile group is a key functional group that can be transformed into amines, carboxylic acids, or amides.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

Representative Experimental Protocol: Nitrile Reduction with LiAlH₄ (Adapted for 3-alkoxy-2-phenylacrylonitrile)

Materials:

  • 3-Alkoxy-2-phenylacrylonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 3-alkoxy-2-phenylacrylonitrile in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purify the product by column chromatography if necessary.

Reactivity of the α,β-Unsaturated System

The conjugated system in this compound is susceptible to nucleophilic attack, primarily through Michael addition reactions.

Michael Addition

The β-carbon of the α,β-unsaturated nitrile is electrophilic and can be attacked by a wide range of nucleophiles, including thiols, amines, and carbanions.[1]

michael_addition Substrate This compound Enolate Intermediate Enolate Intermediate Substrate->Enolate Intermediate Nucleophilic Attack Nucleophile (Nu-H) Nucleophile (Nu-H) Base Base Nucleophile (Nu-H)->Base Deprotonation Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation Proton Source Proton Source Proton Source->Michael Adduct

Figure 3: Mechanism of base-catalyzed Michael addition.

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives from the literature.

Table 1: Synthesis and Physical Properties of 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile Derivatives [2]

CompoundR Group on ThiazoleYield (%)Melting Point (°C)
1a 4-Methoxyphenyl56189-191
1b Phenyl62209-211

Table 2: Spectroscopic Data for 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile Derivatives [2]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)
1a 10.53 (s, 1H, OH), 8.18 (s, 1H), 8.02 (s, 1H), 7.96 (m, 4H), 7.02 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H)162.7, 161.3, 159.5, 155.1, 144.9, 132.5, 127.6, 126.3, 123.6, 117.2, 116.2, 114.2, 113.0, 100.3, 55.23345, 3156, 2213
1b 10.54 (s, 1H, OH), 8.19 (s, 1H), 8.17 (s, 1H), 8.02 (d, 2H), 7.97 & 6.96 (AA'XX', 4H), 7.47 (t, 2H), 7.38 (t, 1H)117.1, 116.2, 115.0, 100.33338, 3065, 2214

Biological Significance

Derivatives of this compound have shown promising biological activities, making them attractive scaffolds for drug discovery. They have been investigated as tyrosinase inhibitors for the treatment of hyperpigmentation disorders.[1] Additionally, various acrylonitrile derivatives have demonstrated potential as anticancer and antiparasitic agents.

Conclusion

This compound is a versatile building block in organic synthesis due to the rich and distinct reactivity of its hydroxyl, nitrile, and α,β-unsaturated functional groups. A thorough understanding of its chemical behavior, including its tautomeric equilibrium, is essential for its effective utilization in the development of novel molecules with potential applications in materials science and pharmacology. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the chemistry of this valuable compound.

References

A Comprehensive Technical Review of 3-Hydroxy-2-phenylacrylonitrile: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 3-Hydroxy-2-phenylacrylonitrile, also known as α-formylphenylacetonitrile. It covers its synthesis, chemical properties, spectroscopic characterization, and known biological activities, with a focus on its role as a precursor for pharmaceutically relevant compounds. This document summarizes key quantitative data in tabular format, details experimental protocols for pivotal studies, and includes visualizations of reaction mechanisms and experimental workflows.

Core Compound Properties

This compound (C₉H₇NO) is a versatile organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a phenyl ring attached to a carbon-carbon double bond.[1] In the solid state, it predominantly exists as the Z-enol tautomer, which is stabilized by hydrogen bonding and resonance.[2] This structural feature, along with the interplay of its functional groups, dictates its reactivity and makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular FormulaC₉H₇NOThis compound
Molecular Weight145.16 g/mol This compound
AppearanceCrystalline solidThis compound[2]
TautomerismExists as Z-enol tautomer in solid stateα-Formylphenylacetonitrile[2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the condensation of an aromatic aldehyde with an active methylene compound. One established method involves the reaction of ethyl formate and phenylacetonitrile in the presence of a base like sodium methoxide.

Experimental Protocol: Synthesis of α-Formylphenylacetonitrile

A detailed protocol for the synthesis of α-formylphenylacetonitrile is as follows:

  • Suspend sodium methoxide (10.8 g) in benzene (300 ml).

  • Under ice cooling, add a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g) dropwise with stirring.

  • After 30 minutes, remove the ice bath and allow the reaction to proceed for 3 hours.

  • Add ice water to the reaction mixture and separate the aqueous layer.

  • Wash the organic layer with 0.5 N sodium hydroxide solution (3 x 100 ml).

  • Combine the aqueous layer and the washings and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Stir the mixture under ice cooling for 20 minutes.

  • Separate the resulting precipitate by filtration and wash with water to yield α-formylphenylacetonitrile (21.13 g).

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Acrylonitrile Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
3-(4-Hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile10.54 (s, 1H, OH), 8.19 (s, 1H), 8.17 (s, 1H), 8.02 (d, 2H), 7.97 and 6.96 (AA'XX', 4H), 7.47 (t, 2H), 7.38 (t, 1H)163.0, 162.2, 161.8, 160.1, 160.0, 159.4, 155.6, 155.5, 148.5, 145.2, 133.2, 132.7, 128.1, 128.0, 126.8, 126.6, 125.6, 125.4, 119.6, 117.5, 115.7, 115.5, 115.1, 114.8, 114.7, 113.9, 104.4, 101.9, 69.8, 68.4, 68.3, 63.1, 55.7, 31.8, 29.5, 29.4, 29.3, 29.2, 29.1, 28.9, 25.9, 22.6, 14.43338 (OH), 3065, 2214 (CN)

Data for 3-(4-Hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is presented as a representative example of a complex derivative.

Biological Activity: Tyrosinase Inhibition

Derivatives of this compound have garnered significant interest for their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at treating hyperpigmentation and for use in cosmetics.

Table 3: Tyrosinase Inhibitory Activity of Acrylonitrile Derivatives

CompoundIC₅₀ (µM)Inhibition TypeSource
(E)-2-Benzoyl-3-(substituted phenyl)acrylonitrile (20c)--[3]
Azo-resveratrol (13b)36.28-[3]
4-(phenylurenyl)chalcone (1e)0.133Competitive[3]
4-(phenylurenyl)chalcone (1i)0.134Competitive[3]
Chalcone from Morus australis (2a)700-fold more potent than arbutin-[3]
N-(acryloyl)benzamide derivative (1a)--[4]
N-(acryloyl)benzamide derivative (1j)--[4]
(E)-2,3-bis(4-hydroxyphenyl)acrylonitrile5.06-[5]

Note: A direct IC₅₀ value for compound 20c was not provided in the source, but it was noted to significantly suppress melanin biosynthesis.

Mechanism of Tyrosinase Inhibition

The inhibitory action of these compounds on tyrosinase is believed to occur through direct interaction with the enzyme's active site. The mechanism involves the binding of the inhibitor to the copper-containing active site of tyrosinase, thereby preventing the catalysis of tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.[6]

Tyrosinase_Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Active Site) Inhibitor This compound Derivative Inhibitor->Tyrosinase Binding to Active Site

Caption: Mechanism of tyrosinase inhibition by this compound derivatives.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of test compounds:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase enzyme.

    • Prepare a solution of L-tyrosine or L-DOPA as the substrate.

    • Prepare test compounds at various concentrations.

    • Prepare a positive control inhibitor (e.g., kojic acid).

  • Assay Procedure:

    • To a 96-well plate, add the test compound solution.

    • Add the tyrosinase enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).

    • Measure the change in absorbance over time at a specific wavelength (typically 475-490 nm) using a microplate reader. The formation of dopachrome from the oxidation of the substrate results in a colored product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of tyrosinase inhibition by comparing the reaction rate in the presence of the test compound to the rate in its absence.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - Tyrosinase Enzyme - Substrate (L-Tyrosine/L-DOPA) - Test Compounds - Positive Control Start->ReagentPrep PlateSetup Add Reagents to 96-Well Plate: - Test Compounds - Enzyme Solution ReagentPrep->PlateSetup Incubation Incubate PlateSetup->Incubation ReactionStart Add Substrate to Initiate Reaction Incubation->ReactionStart Measurement Measure Absorbance (475-490 nm) over Time ReactionStart->Measurement DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for a tyrosinase inhibition assay.

Conclusion and Future Directions

This compound is a synthetically valuable molecule with its derivatives showing promising biological activity, particularly as tyrosinase inhibitors. The established synthetic routes provide a reliable means for its preparation, and its chemical reactivity allows for the generation of diverse molecular scaffolds. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. While its primary known biological interaction is with tyrosinase, further studies are warranted to explore other potential cellular targets and signaling pathways. The development of more potent and selective inhibitors based on this scaffold could lead to novel therapeutic agents for hyperpigmentation disorders and have applications in the cosmetic industry.

References

Early Studies on 2-Phenylacrylonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the early studies on 2-phenylacrylonitrile derivatives for researchers, scientists, and drug development professionals. The guide covers the core aspects of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticancer and neurogenesis-promoting properties.

Introduction

2-Phenylacrylonitrile derivatives, a class of organic compounds characterized by a phenyl group and a nitrile group attached to an acrylonitrile scaffold, have garnered significant attention in medicinal chemistry. Their structural simplicity and amenability to chemical modification have made them attractive candidates for the development of novel therapeutic agents. Early research into these compounds serendipitously uncovered their potent biological activities, paving the way for extensive investigations into their potential as anticancer and neuro-promoting drugs.

Early Synthetic Approaches: The Knoevenagel Condensation

The primary and most historically significant method for synthesizing 2-phenylacrylonitrile derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a compound containing an active methylene group, such as phenylacetonitrile or its derivatives, with an aldehyde or ketone.

General Reaction Scheme

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, and proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated nitrile product.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early studies of 2-phenylacrylonitrile derivatives.

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes a classic and straightforward procedure for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Substituted phenylacetonitrile (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) and substituted phenylacetonitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by filtration.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Wash the collected solid with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylacrylonitrile derivative.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 2-Phenylacrylonitrile derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent to dissolve formazan crystals

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-phenylacrylonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 or GI50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with 2-phenylacrylonitrile derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated control cells by trypsinization.

  • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • 2-Phenylacrylonitrile derivatives

  • A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the 2-phenylacrylonitrile derivative or vehicle control (DMSO) to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.

In Vitro Neurogenesis Assay (Neurosphere Assay)

The neurosphere assay is a method used to study neural stem cells (NSCs) and their potential to proliferate and differentiate into neurons.

Materials:

  • Neural stem cells (NSCs)

  • NSC proliferation medium (containing growth factors like EGF and bFGF)

  • NSC differentiation medium (without growth factors)

  • 2-Phenylacrylonitrile derivatives

  • Coated culture plates (e.g., with poly-L-ornithine and laminin)

  • Antibodies for immunocytochemistry (e.g., against β-III tubulin for neurons, GFAP for astrocytes)

Procedure:

  • Proliferation Assay: Culture NSCs in proliferation medium in the presence of various concentrations of the 2-phenylacrylonitrile derivatives. After a set period (e.g., 7 days), count the number and measure the diameter of the resulting neurospheres.

  • Differentiation Assay: Plate the formed neurospheres onto coated plates in differentiation medium containing the test compounds. After a further incubation period (e.g., 5-7 days), fix the cells.

  • Immunocytochemistry: Stain the fixed cells with antibodies against neuronal and glial markers to determine the percentage of cells that have differentiated into neurons.

Early Biological Evaluations

Cytotoxic and Anticancer Activity

Early investigations into the biological effects of 2-phenylacrylonitrile derivatives revealed their potent cytotoxic activity against various cancer cell lines. A study published in 2010 described the synthesis of a library of these compounds and their evaluation for growth inhibition of a panel of human cancer cell lines. This work led to the discovery of lead compounds with significant and selective activity against breast cancer cells. For instance, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28 in the study) was identified as a potent inhibitor of the estrogen receptor-positive (ER+ve) MCF-7 breast cancer cell line.

Neurogenesis-Promoting Activity

More recent, yet foundational, studies have explored the potential of 2-phenylacrylonitrile derivatives in promoting neurogenesis. A 2024 study detailed the discovery of novel diphenyl acrylonitrile derivatives that promote the proliferation of neural progenitor cells and their differentiation into mature neurons in adult rats. The study identified compounds that showed better activity than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons. The most potent compound also demonstrated an excellent brain-to-plasma concentration ratio, indicating its potential for further development as a therapeutic agent for neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from early and foundational studies on 2-phenylacrylonitrile derivatives.

Table 1: Cytotoxic Activity of 2-Phenylacrylonitrile Derivatives against Various Cancer Cell Lines

Compound IDDerivative StructureCell LineGI50 (µM)Reference
28 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.043
MDA-MB-231 (Breast)34 ± 2
HT29 (Colon)69 ± 12
31 (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrileHT29 (Colon)0.52
BE2-C (Neuroblastoma)3
Average (10 lines)1.6

Table 2: Neurogenesis-Promoting Activity of Diphenyl Acrylonitrile Derivatives

Compound IDProliferation (% of Control)Differentiation (BrdU+/NeuN+ cells)Reference
29b ~150%Significantly increased vs. control
32a Not specifiedSignificantly increased vs. control
32b ~125%Significantly increased vs. NSI-189

Visualizations: Signaling Pathways and Workflows

Anticancer Mechanism of Action

The primary anticancer mechanism of action for many 2-phenylacrylonitrile derivatives involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

anticancer_pathway 2-Phenylacrylonitrile Derivative 2-Phenylacrylonitrile Derivative Tubulin Tubulin 2-Phenylacrylonitrile Derivative->Tubulin Inhibition of Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer signaling pathway of 2-phenylacrylonitrile derivatives.

Experimental Workflow for Neurogenesis Screening

The discovery of neurogenesis-promoting 2-phenylacrylonitrile derivatives typically follows a multi-step screening process, from chemical synthesis to in vivo validation.

neurogenesis_workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Analysis Synthesis of Derivatives Synthesis of Derivatives NSC Proliferation Assay NSC Proliferation Assay Synthesis of Derivatives->NSC Proliferation Assay NSC Differentiation Assay NSC Differentiation Assay NSC Proliferation Assay->NSC Differentiation Assay Animal Model Administration Animal Model Administration NSC Differentiation Assay->Animal Model Administration Immunohistochemistry (BrdU/NeuN) Immunohistochemistry (BrdU/NeuN) Animal Model Administration->Immunohistochemistry (BrdU/NeuN) Lead Compound Identification Lead Compound Identification Immunohistochemistry (BrdU/NeuN)->Lead Compound Identification

Caption: Experimental workflow for neurogenesis drug discovery.

Conclusion

Early studies on 2-phenylacrylonitrile derivatives have laid a strong foundation for their development as promising therapeutic agents. The straightforward synthesis, primarily via the Knoevenagel condensation, allows for the generation of diverse chemical libraries. Initial biological screenings have revealed potent and selective anticancer activity, with tubulin inhibition being a key mechanism of action. Furthermore, recent discoveries of their neurogenesis-promoting effects have opened up new avenues for their application in treating neurodegenerative diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon these early findings and further explore the therapeutic potential of this versatile class of compounds.

An In-Depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-2-phenylacrylonitrile, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its structural characteristics, reactivity, and spectral data. Furthermore, it outlines a representative experimental protocol for its synthesis via Knoevenagel condensation and explores its emerging role as a scaffold for the development of tyrosinase inhibitors, offering insights into its mechanism of action and potential therapeutic applications.

Physical and Chemical Properties

This compound, with the molecular formula C₉H₇NO, is a multifaceted molecule featuring a hydroxyl group, a nitrile group, and a phenyl ring attached to an acrylonitrile backbone.[1] These functional groups dictate its unique chemical reactivity and physical characteristics.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 145.16 g/mol [1]
Molecular Formula C₉H₇NO[1]
Melting Point 156-158 °C
Boiling Point 280 °C at 760 mmHg
CAS Number 5841-70-3, 22252-92-2[2][3]
Appearance Not explicitly stated, likely a solid at room temperature
Solubility The presence of the hydroxyl group suggests potential solubility in polar organic solvents and limited solubility in water, influenced by hydrogen bonding.
Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three primary functional groups:

  • Hydroxyl Group (-OH): This group imparts nucleophilic character and can participate in hydrogen bonding. It is susceptible to oxidation to form the corresponding aldehyde or ketone.[1]

  • Nitrile Group (-CN): The electrophilic carbon of the nitrile group is a site for nucleophilic attack. This group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide.[1]

  • Phenyl Group (-C₆H₅): The aromatic ring can undergo electrophilic aromatic substitution reactions.[1]

  • α,β-Unsaturated System: The conjugated system makes the β-carbon susceptible to nucleophilic attack in Michael addition reactions.[1]

This combination of functional groups makes this compound a valuable intermediate in the synthesis of a diverse range of more complex molecules, including heterocyclic compounds.[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ, ppm) Notes
¹H NMR
Aromatic Protons7.0 - 8.0Complex multiplet
Vinylic Proton6.0 - 7.5Dependent on E/Z isomerism
Hydroxyl ProtonVariableBroad singlet, position is solvent and concentration dependent
¹³C NMR
Nitrile Carbon115 - 125
Aromatic Carbons120 - 140Multiple signals
Alkene Carbons100 - 150
Infrared (IR) Spectroscopy
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
HydroxylO-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
NitrileC≡N Stretch2200 - 2230Strong, Sharp
AlkeneC=C Stretch1620 - 1680Medium
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can confirm the molecular formula of C₉H₇NO with a high degree of accuracy. The fragmentation pattern under electron ionization (EI) would likely involve the loss of small neutral molecules such as HCN, CO, and H₂O, as well as fragmentation of the phenyl ring.

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through a Knoevenagel condensation reaction.

Representative Synthesis of this compound via Knoevenagel Condensation

This protocol is a representative procedure based on established methods for Knoevenagel condensations.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine or a weak inorganic base (e.g., sodium bicarbonate)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine or a suitable base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add dilute hydrochloric acid to neutralize the base.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

G reagents Benzaldehyde + Malononitrile solvent Ethanol reagents->solvent Dissolve catalyst Piperidine (catalyst) solvent->catalyst Add reaction_mixture Stirring at Room Temperature catalyst->reaction_mixture Initiate workup Acidic Workup & Extraction reaction_mixture->workup Process purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Synthetic Workflow for this compound

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of acrylonitrile derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the inhibition of tyrosinase is a primary therapeutic strategy for the development of skin-whitening agents.

Mechanism of Action: Tyrosinase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase.[4] The proposed mechanism involves the binding of the inhibitor to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. The 4-hydroxyphenyl moiety is often considered crucial for high inhibitory activity.[4]

G cluster_0 Melanin Biosynthesis Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Derivative Tyrosinase Tyrosinase Inhibitor->Tyrosinase Inhibits

Inhibition of the Melanin Synthesis Pathway

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of biologically active molecules. Its physical and chemical properties are well-defined, and its synthesis is accessible through established organic reactions. The emerging application of its derivatives as tyrosinase inhibitors opens up promising avenues for research in dermatology and cosmetology. This guide provides a foundational resource for scientists and researchers looking to explore the potential of this valuable chemical entity.

References

3-Hydroxy-2-phenylacrylonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides core technical data on 3-Hydroxy-2-phenylacrylonitrile, a compound of interest in organic synthesis and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

G A This compound B Molecular Formula C₉H₇NO A->B C Molecular Weight 145.16 g/mol B->C Calculated From

Core properties of this compound.

References

Navigating the Solubility Landscape of 3-Hydroxy-2-phenylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-phenylacrylonitrile, a versatile intermediate in organic synthesis, presents a unique solubility profile critical for its application in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its solubility in common organic solvents. In the absence of extensive published quantitative data, this document offers a qualitative assessment based on the molecule's structural features and established chemical principles. Furthermore, it outlines a detailed, standard experimental protocol for determining the solubility of solid organic compounds, providing a methodological framework for researchers to generate specific quantitative data as needed.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including those with potential therapeutic applications.[1] Its chemical structure, featuring a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl ring, governs its reactivity and physical properties, including its solubility.[1] Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide a foundational understanding of these solubility characteristics.

Predicted Solubility Profile of this compound

The key structural features influencing its solubility are:

  • Polar Groups: The presence of a hydroxyl (-OH) and a nitrile (-CN) group imparts polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor.

  • Nonpolar Group: The phenyl ring is a bulky, nonpolar moiety.

This combination of polar and nonpolar features suggests that this compound will exhibit a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe hydroxyl group of the solvents can form strong hydrogen bonds with the hydroxyl and nitrile groups of the solute.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSoluble to Moderately SolubleThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity is compatible.
Slightly Polar Ethyl Acetate, DichloromethaneSparingly SolubleA balance between polar and nonpolar characteristics. The ester and chlorinated hydrocarbon can offer some interaction but may not be sufficient to overcome the crystal lattice energy effectively.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble to Sparingly SolubleThe large, nonpolar phenyl ring will have some affinity for these solvents, but the strong intermolecular forces from the polar functional groups will limit solubility. Recrystallization from diethyl ether is mentioned in some synthesis procedures, indicating at least partial solubility at elevated temperatures.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental methodology should be employed. The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow prep 1. Preparation of Saturated Solution equil 2. Equilibration in Thermostatic Bath prep->equil Excess Solute sample 3. Sampling and Filtration equil->sample Attain Equilibrium quant 4. Quantification (e.g., HPLC-UV) sample->quant Clear Filtrate calc 5. Calculation of Solubility quant->calc Concentration Data solubility_factors cluster_solute This compound cluster_solvent Solvent Type solute C₉H₇NO polar_groups Polar Groups (-OH, -CN) solute->polar_groups H-Bonding Dipole-Dipole nonpolar_group Nonpolar Group (Phenyl Ring) solute->nonpolar_group van der Waals polar_solvent Polar Solvents (e.g., Ethanol) polar_groups->polar_solvent Favorable Interaction (High Solubility) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) polar_groups->nonpolar_solvent Unfavorable nonpolar_group->polar_solvent Unfavorable nonpolar_group->nonpolar_solvent Favorable Interaction (Low Solubility due to Polar Groups)

References

Methodological & Application

Application Notes: Properties and Safe Handling of Phenylacrylonitrile Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of cyanide-containing compounds, including 3-Hydroxy-2-phenylacrylonitrile, involves highly hazardous materials that are fatal if inhaled, ingested, or absorbed through the skin. This document does not provide a synthesis protocol due to the extreme dangers involved. The information herein is intended for experienced researchers and professionals to promote safety awareness and provide context on the underlying chemical principles. All operations involving cyanides must be conducted only by trained personnel in a controlled laboratory environment with appropriate safety engineering and personal protective equipment.

Introduction to Phenylacrylonitrile Derivatives

This compound is an organic compound featuring hydroxyl, phenyl, and nitrile functional groups. This structure makes it a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[1] Its synthesis typically involves the formation of a carbon-carbon double bond, a reaction class that requires careful control of reagents and conditions. A common method for this type of transformation is the Knoevenagel condensation.

General Chemical Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst.[2][3]

The general mechanism proceeds as follows:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a highly reactive carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Intermediate Formation: This attack forms an aldol-type addition intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[2]

In the context of synthesizing related compounds, benzaldehyde could serve as the aldehyde, and a compound like ethyl cyanoacetate could serve as the active methylene component.[3][4][5]

Knoevenagel_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., NC-CH₂-CO₂Et) Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion + Base Base Base (e.g., Piperidine) Aldehyde Aldehyde (e.g., Ph-CHO) Intermediate Aldol Intermediate Carbanion2->Intermediate + Aldehyde Product α,β-Unsaturated Product Water H₂O Intermediate2->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation reaction.

Physicochemical and Hazard Data of Reagents

Proper risk assessment requires a thorough understanding of the properties and hazards of all chemicals used. The table below summarizes key data for reagents potentially involved in related syntheses.

PropertyBenzaldehydeSodium Cyanide
Formula C₇H₆ONaCN
Molecular Weight 106.13 g/mol [6]49.01 g/mol
Appearance Colorless liquid with an almond-like odor[7]White crystalline or granular powder
Boiling Point 179 °C[6][7]1496 °C
Melting Point -26 °C[6]563.7 °C
Flash Point 63-64.4 °C (Combustible Liquid)[6][7]Not combustible, but contact with acid releases flammable hydrogen cyanide gas[8]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[9][10]H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H372 (Causes damage to organs through prolonged exposure), H410 (Very toxic to aquatic life)[11]
Key Hazards Skin/eye irritant, harmful by ingestion and inhalation.[6][12]Super Toxic. [8] Rapidly fatal.[13] Releases highly toxic hydrogen cyanide gas on contact with acids or water.[13][8][14]

Protocol: Safe Handling of Cyanide Compounds in a Laboratory Setting

This protocol outlines the minimum mandatory safety procedures for handling solid inorganic cyanides like Sodium Cyanide (NaCN).

4.1. Pre-Experiment Safety Review

  • Authorization: Obtain prior approval from the Principal Investigator and the institution's Environmental Health & Safety (EHS) department.

  • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood. This area must be clearly marked with "DANGER: CYANIDE WORK AREA."

  • Antidote Availability: Confirm that a cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) is immediately accessible and that lab personnel are trained in its location and purpose. Emergency contact numbers must be posted.[13]

  • Buddy System: Never work with cyanides alone. A second person, knowledgeable of the hazards and emergency procedures, must be present in the vicinity.

4.2. Personal Protective Equipment (PPE)

  • Body Protection: Wear a lab coat that is fully buttoned.

  • Hand Protection: Wear two pairs of nitrile gloves. Check for tears or holes before use.

  • Eye Protection: Wear chemical splash goggles and a full-face shield.[15]

  • Respiratory Protection: Not required if all work is performed in a properly functioning fume hood.

4.3. Engineering Controls

  • Fume Hood: All transfers, weighing, and reactions involving cyanide compounds must be performed inside a certified chemical fume hood with a face velocity of 80-120 ft/min.

  • Ventilation: Ensure the laboratory is well-ventilated.[11][14]

4.4. Handling and Dispensing

  • Acid Incompatibility: NEVER allow cyanides to come into contact with acids.[8][11] This reaction violently liberates deadly hydrogen cyanide (HCN) gas. Keep all acid containers out of the cyanide work area.

  • Weighing: Weigh solid cyanide in a tared, sealed container inside the fume hood to minimize dust exposure.

  • Transfers: Use tools (spatulas, powder funnels) dedicated solely to cyanide work.

4.5. Waste Disposal

  • Segregation: All cyanide-contaminated waste (solid and liquid) must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Quenching: Never attempt to neutralize cyanide waste with acid. Follow institutional EHS protocols for cyanide waste pickup and disposal.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with cyanide using a freshly prepared 10% bleach solution followed by a thorough water rinse.

4.6. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[15][8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once.[8] Call for emergency medical services immediately.

  • Ingestion: If the victim is conscious, rinse their mouth with water. DO NOT induce vomiting.[12] Call for emergency medical services immediately.

  • Spill: Evacuate the area. Alert others and contact EHS. Do not attempt to clean a cyanide spill unless you are specifically trained and equipped to do so.

Emergency_Protocol cluster_immediate Immediate Actions cluster_decon Decontamination (If Safe) cluster_medical Medical Response Start Cyanide Exposure Occurs Evacuate Evacuate Victim from Exposure Area Start->Evacuate Alert Alert Others & Call Emergency Services Evacuate->Alert Inhalation Inhalation: Move to Fresh Air Evacuate->Inhalation RemoveClothing Remove Contaminated Clothing & PPE Alert->RemoveClothing Skin Skin Contact: Wash with soap & water for 15+ min RemoveClothing->Skin Eye Eye Contact: Flush with eyewash for 15+ min RemoveClothing->Eye Medical Provide First Aid (Oxygen, CPR if needed) NO mouth-to-mouth Skin->Medical Eye->Medical Inhalation->Medical Transport Transport to Hospital IMMEDIATELY Medical->Transport Inform Inform Responders: 'CYANIDE POISONING' Transport->Inform

References

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This protocol details the synthesis of 2-cyano-3-phenylacrylonitrile (also known as benzylidenemalononitrile) through the Knoevenagel condensation of benzaldehyde and malononitrile.[2] The reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt.[1] The resulting product is a versatile intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] While the direct product is 2-cyano-3-phenylacrylonitrile, the requested "3-Hydroxy-2-phenylacrylonitrile" may refer to a tautomeric form or a related derivative. This protocol focuses on the primary, stable product of the condensation.

Reaction Scheme

The overall reaction is as follows:

Benzaldehyde + Malononitrile → 2-Cyano-3-phenylacrylonitrile + Water

Experimental Protocol

This protocol describes a straightforward and efficient method for the synthesis of 2-cyano-3-phenylacrylonitrile using a basic catalyst in an ethanol solvent at room temperature.

Materials and Equipment

  • Benzaldehyde (C₆H₅CHO)

  • Malononitrile (CH₂(CN)₂)

  • Ethanol (C₂H₅OH)

  • Piperidine (C₅H₁₁N) or Ammonium Acetate (CH₃COONH₄) as a catalyst

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper for vacuum filtration

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) apparatus for monitoring the reaction

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (e.g., 10 mmol) and malononitrile (e.g., 10 mmol) in ethanol (e.g., 30 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of a weak base. For example, add a few drops of piperidine or a small amount of ammonium acetate (e.g., 0.5-1 mmol).[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may start to precipitate out of the solution.[3]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Crude Product: Once the reaction is complete (typically within 1-2 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[4]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.[3]

Data Presentation

The following table summarizes the quantitative data for a typical experimental setup.

ParameterValueNotes
Reactants
Benzaldehyde1.06 g (10 mmol, 1.0 equiv)
Malononitrile0.66 g (10 mmol, 1.0 equiv)
Catalyst A weak base is essential for the reaction.[1]
Piperidine~0.1 mLAdded dropwise.
or Ammonium Acetate0.077 g (1 mmol, 0.1 equiv)
Solvent Ethanol is a commonly used solvent.[3][5]
Ethanol30 mL
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)The reaction is typically exothermic.
Reaction Time1 - 2 hoursMonitor by TLC for completion.
Expected Yield
Theoretical Yield~1.54 g
Typical Experimental Yield85-95%Yields can be very high for this reaction.[6]

Visualization of the Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis benzaldehyde Benzaldehyde dissolve Dissolve Reactants in Ethanol benzaldehyde->dissolve malononitrile Malononitrile malononitrile->dissolve ethanol Ethanol ethanol->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir cool Cool in Ice Bath stir->cool Reaction Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize Product (NMR, IR, MP) dry->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Malononitrile is toxic if swallowed or in contact with skin. Handle with care.

  • Piperidine is a corrosive and flammable liquid. Handle with caution.

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

References

Application Notes and Protocols: The Versatile Role of 3-Hydroxy-2-phenylacrylonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-hydroxy-2-phenylacrylonitrile as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways to facilitate its application in research and drug development.

Introduction

This compound, a bifunctional molecule, serves as a valuable building block in the synthesis of diverse heterocyclic systems.[1] Its unique structure, featuring a hydroxyl group, a nitrile group, and a phenyl-substituted α,β-unsaturated system, allows for a range of chemical transformations. The electrophilic nature of the nitrile carbon and the susceptibility of the α,β-unsaturated system to nucleophilic attack make it an ideal starting material for cyclization and condensation reactions to form five- and six-membered heterocyclic rings.[1] The derivatives of this compound have been investigated for their potential as tyrosinase inhibitors, which are relevant in the development of treatments for hyperpigmentation disorders.[1]

Synthesis of Heterocyclic Scaffolds

This compound is a versatile synthon for the preparation of various heterocyclic cores, including pyrazoles, pyrimidines, thiazoles, and pyridines. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Table 1: Overview of Heterocyclic Syntheses from this compound
HeterocycleDinucleophile/ReagentGeneral Reaction Type
PyrazoleHydrazine HydrateCyclocondensation
PyrimidineGuanidine CarbonateCyclocondensation
ThiazoleThioureaHantzsch-type reaction
PyridineMalononitrile/Ammonium AcetateMichael Addition/Cyclization

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic compounds from this compound.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a pyrazole derivative through the cyclocondensation of this compound with hydrazine hydrate. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3]

Reaction Scheme:

start This compound reagent + Hydrazine Hydrate start->reagent product 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile reagent->product EtOH, Reflux

Caption: Synthesis of a pyrazole derivative.

Materials:

  • This compound (1.45 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (few drops, catalyst)

Procedure:

  • A mixture of this compound (10 mmol) and hydrazine hydrate (10 mmol) is refluxed in absolute ethanol (20 mL) containing a few drops of glacial acetic acid for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product formed is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Expected Yield: 73-81% (yields are based on similar reactions reported in the literature).[4]

Protocol 2: Synthesis of 2-Amino-4-phenyl-6-hydroxypyrimidine-5-carbonitrile

This protocol outlines the synthesis of a pyrimidine derivative from this compound and guanidine. Pyrimidine derivatives are integral components of nucleic acids and are known to possess a broad spectrum of pharmacological activities including anticancer, antiviral, and antibacterial properties.[5][6][7][8][9]

Reaction Scheme:

start This compound reagent + Guanidine Carbonate start->reagent product 2-Amino-4-phenyl-6-hydroxypyrimidine-5-carbonitrile reagent->product NaOEt, EtOH, Reflux

Caption: Synthesis of a pyrimidine derivative.

Materials:

  • This compound (1.45 g, 10 mmol)

  • Guanidine carbonate (0.90 g, 5 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute Ethanol (25 mL)

Procedure:

  • To a solution of sodium ethoxide (10 mmol) in absolute ethanol (25 mL), this compound (10 mmol) and guanidine carbonate (5 mmol) are added.

  • The reaction mixture is heated under reflux for 6-8 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure pyrimidine derivative.

Expected Yield: 65-75% (yields are based on similar reported syntheses).

Protocol 3: Synthesis of 2-Amino-4-phenylthiazole-5-carbonitrile

This protocol details the synthesis of a thiazole derivative. Thiazole-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] Certain thiazole derivatives are also known to act as enzyme inhibitors.[12][13]

Reaction Scheme:

start This compound reagent + Thiourea + Iodine start->reagent product 2-Amino-4-phenylthiazole-5-carbonitrile reagent->product Reflux

Caption: Synthesis of a thiazole derivative.

Materials:

  • This compound (assumed to be converted to an alpha-haloketone intermediate in situ)

  • Thiourea (1.52 g, 20 mmol)

  • Iodine (2.54 g, 10 mmol)

  • Acetophenone (as a structural analogue for reaction conditions) (1.20 g, 10 mmol)

  • Ethanol (30 mL)

Procedure (adapted from a Hantzsch-type synthesis):

  • A mixture of acetophenone (10 mmol), thiourea (20 mmol), and iodine (10 mmol) is refluxed in ethanol for 12 hours. (This is a general procedure for a related synthesis).

  • For the target synthesis, an α-halo derivative of the keto-tautomer of this compound would be required. A plausible one-pot adaptation would involve the reaction of this compound with a halogenating agent (e.g., N-bromosuccinimide) followed by the addition of thiourea.

  • The reaction mixture is cooled, and the excess solvent is removed under reduced pressure.

  • The residue is treated with a solution of sodium thiosulfate to remove unreacted iodine, followed by making the solution alkaline with ammonium hydroxide.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from methanol to obtain pure 2-amino-4-phenylthiazole-5-carbonitrile.

Expected Yield: 60-70% (yields are based on similar reported Hantzsch thiazole syntheses).[14]

Protocol 4: Synthesis of 2-Amino-4-phenyl-3-cyanopyridine Derivatives

This protocol describes a one-pot, multi-component reaction for the synthesis of substituted pyridines. Pyridine and its derivatives are a very important class of heterocyclic compounds with numerous applications in pharmaceuticals and agrochemicals.[15]

Reaction Scheme:

start Aldehyde (Benzaldehyde) reagent1 + Malononitrile start->reagent1 reagent2 + Ketone (Acetophenone) reagent1->reagent2 reagent3 + Ammonium Acetate reagent2->reagent3 product 2-Amino-4,6-diphenyl-3-cyanopyridine reagent3->product Heat, Solvent-free

Caption: One-pot synthesis of a pyridine derivative.

Materials:

  • Benzaldehyde (2 mmol)

  • Acetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., Zinc Zirconium Phosphate nanoparticles, 0.05 g) (Optional, for improved yield and reaction time)

Procedure (adapted from a one-pot pyridine synthesis): [8][16][17][18]

  • A mixture of benzaldehyde (2 mmol), acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is heated under solvent-free conditions at 100 °C. A catalyst can be added to improve the reaction efficiency.

  • The reaction progress is monitored by TLC.

  • After completion (typically within 1-2 hours, depending on the catalyst), the reaction mixture is cooled to room temperature.

  • The solid mass is washed with water and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol or another suitable solvent to afford the pure 2-amino-4,6-diphenyl-3-cyanopyridine.

Expected Yield: 80-90% (yields are based on similar reported one-pot pyridine syntheses).[8][16][17][18]

Relevance in Drug Development and Signaling Pathways

The heterocyclic compounds synthesized from this compound are scaffolds of significant interest in drug discovery due to their interaction with various biological targets.

VEGFR-2 Inhibition by Pyrazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[1][5][6][19]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by pyrazole derivatives.

NF-κB Signaling Pathway Inhibition by Pyrimidine Derivatives

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[4] The constitutive activation of NF-κB is observed in many cancers. Certain pyrimidine derivatives have been shown to inhibit the NF-κB signaling pathway, making them attractive candidates for anti-inflammatory and anticancer drug development.[12][20][21]

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Pyrimidine Pyrimidine Derivative Pyrimidine->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway.

Carbonic Anhydrase Inhibition by Thiazole Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation, which is crucial for cancer cell survival and proliferation. Thiazole derivatives, particularly those bearing a sulfonamide group, are well-known inhibitors of carbonic anhydrases.[3][9][22][23][24]

CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) (with Zn²⁺ at active site) CO2->CA Substrate Product H⁺ + HCO₃⁻ CA->Product Thiazole Thiazole Derivative Thiazole->CA Inhibits

Caption: Inhibition of Carbonic Anhydrase by thiazole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The straightforward and often high-yielding reactions make it an attractive building block for the construction of libraries of pyrazoles, pyrimidines, thiazoles, and pyridines. The established links between these heterocyclic cores and key biological targets and signaling pathways underscore the potential of these compounds in the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders. The provided protocols and data serve as a foundation for further exploration and application of this compound in synthetic and medicinal chemistry.

References

Application of 3-Hydroxy-2-phenylacrylonitrile in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-phenylacrylonitrile, a versatile chemical intermediate, serves as a valuable building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique molecular architecture, featuring a hydroxyl group, a nitrile group, and a phenyl-substituted α,β-unsaturated system, allows for a variety of chemical transformations. This reactivity makes it a key precursor for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and isoxazole derivatives, classes of compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a synthon for the preparation of heterocyclic compounds. Its bifunctional nature enables it to react with various nucleophiles to form five- and six-membered rings.[1] Notable applications include the synthesis of:

  • Pyrazole derivatives: These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor.

  • Isoxazole derivatives: This class of heterocycles also exhibits diverse biological activities, including antibacterial, antiviral, and anticancer effects.

  • Tyrosinase inhibitors: Derivatives of 2-phenylacrylonitrile have been investigated for their potential to inhibit tyrosinase, an enzyme involved in melanin production, making them relevant for the treatment of hyperpigmentation disorders.[1]

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

This protocol describes a highly efficient one-pot synthesis where this compound is generated in situ from the Knoevenagel condensation of benzaldehyde and malononitrile, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole derivative.

Reaction Scheme:

benzaldehyde Benzaldehyde intermediate This compound (in situ) benzaldehyde->intermediate malononitrile Malononitrile malononitrile->intermediate hydroxylamine Hydroxylamine Hydrochloride product 5-Amino-3-phenylisoxazole- 4-carbonitrile hydroxylamine->product intermediate->product catalyst Ceric Ammonium Sulphate (cat.) catalyst->product solvent Isopropyl Alcohol, Reflux solvent->product

Figure 1: One-pot synthesis of a substituted isoxazole.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Sulphate (CAS)

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 mmol), the desired substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

The yields of this reaction are generally good to excellent, depending on the specific aromatic aldehyde used.

Aldehyde SubstituentProductYield (%)
Phenyl5-Amino-3-phenylisoxazole-4-carbonitrile85-95%

Table 1: Representative yields for the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

Protocol 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol outlines the synthesis of a pyrazole derivative from a precursor that can be derived from this compound. The reaction involves the cyclization of a β-oxoalkanenitrile with hydrazine hydrate.

Reaction Scheme:

start 3-Oxo-3-phenylpropanenitrile product 3-Amino-5-phenyl-1H-pyrazole- 4-carbonitrile start->product hydrazine Hydrazine Hydrate hydrazine->product solvent Ethanol, Reflux solvent->product

Figure 2: Synthesis of a substituted pyrazole.

Materials:

  • 3-Oxo-3-phenylpropanenitrile (can be synthesized from phenylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Dioxane (for recrystallization)

Procedure:

  • Dissolve 3-oxo-3-phenylpropanenitrile in ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent such as dioxane to yield brownish crystals of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[2]

Quantitative Data:

Starting MaterialProductYield (%)Melting Point (°C)
3-Oxo-3-phenylpropanenitrile3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile~90%198-200

Table 2: Physical and yield data for the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[2]

Signaling Pathways of Synthesized Derivatives

Derivatives of pyrazole and isoxazole synthesized from this compound and related precursors have been shown to exhibit significant anticancer activity by modulating key cellular signaling pathways.

Apoptosis Induction by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[3][4] This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation bcl2 Bcl-2 (Anti-apoptotic) cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibition bax Bax (Pro-apoptotic) bax->cytochrome_c Promotion caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation pyrazole Pyrazole Derivatives pyrazole->bcl2 Inhibition pyrazole->bax Upregulation apoptosis Apoptosis caspase3->apoptosis

Figure 3: Apoptosis induction by pyrazole derivatives.

Pyrazole derivatives can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[4] This leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the intrinsic apoptotic pathway. Some pyrazole compounds can also activate the extrinsic pathway through caspase-8.[5] Both pathways converge on the activation of executioner caspase-3, leading to cell death.

Inhibition of Angiogenesis by Isoxazole Derivatives (VEGFR-2 Pathway)

Certain isoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7]

vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding dimerization Dimerization & Autophosphorylation vegfr2->dimerization isoxazole Isoxazole Derivatives isoxazole->vegfr2 Inhibition downstream Downstream Signaling (e.g., MAPK, Akt) dimerization->downstream Activation angiogenesis Angiogenesis downstream->angiogenesis

Figure 4: Inhibition of the VEGFR-2 signaling pathway.

By binding to and inhibiting VEGFR-2, these isoxazole compounds can block the downstream signaling cascades, such as the MAPK and Akt pathways, thereby preventing the proliferation and migration of endothelial cells and ultimately inhibiting angiogenesis.[8]

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its reactivity allows for the efficient construction of biologically important heterocyclic systems like pyrazoles and isoxazoles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pharmaceutical candidates. Furthermore, the elucidation of the signaling pathways affected by these derivatives offers insights for the rational design of new and more potent therapeutic agents.

References

Application Notes and Protocols: 3-Hydroxy-2-phenylacrylonitrile as a Precursor for Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-hydroxy-2-phenylacrylonitrile as a versatile precursor for the synthesis and evaluation of novel tyrosinase inhibitors. This document outlines the rationale, synthetic strategies, experimental protocols for activity assessment, and the underlying biological pathways.

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation.[1][2]

This compound, a molecule featuring hydroxyl, nitrile, and phenyl groups, presents a promising scaffold for the design of novel tyrosinase inhibitors.[5] Its structural similarity to known inhibitors like cinnamic acid derivatives suggests that it can be chemically modified to yield compounds with significant anti-tyrosinase activity.[6][7][8][9][10][11] The presence of the α-cyano group, in particular, offers a unique electronic and steric profile that can be exploited for enhanced binding to the tyrosinase active site. This document provides detailed protocols for the synthesis of potential tyrosinase inhibitors from this precursor and for the evaluation of their inhibitory efficacy.

Data Presentation: Tyrosinase Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various known tyrosinase inhibitors, providing a benchmark for the evaluation of novel compounds derived from this compound.

Compound ClassCompound NameIC50 (µM)Reference
Standard Inhibitor Kojic Acid11.3 - 32.2[8][9][12]
Cinnamic Acid Derivatives (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate2.0[8][9]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate8.3[8][9]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate10.6[8][9]
Cinnamic acid–eugenol ester (c27)3.07[7][10]
α-cyano-4-hydroxycinnamic acid48 (monophenolase), 2170 (diphenolase)[6]
Chalcone Derivatives Azo-resveratrol36.28
Thiourea Derivatives 1-phenyl-thiourea (PTU)1.7[13]
Pyrrolidone Derivatives 3-hydroxy-1H-pyrrol-2(5H)-one derivative (12a)6.98[14]
2-cyanopyrrole derivative (13a)0.97[14]
Thiazolidinone Derivatives (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione9.87[13]
Natural Products Scytonemin monomer (ScyM)4.9[12]
Glabrene3.5
Isoliquiritigenin8.1
Other Synthetic Inhibitors Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c)0.0089[15]
3-hydroxycoumarin2.49[16]
3-hydroxyquinolin-2(1H)-one derivative2.52[16]

Experimental Protocols

Protocol 1: Proposed Synthesis of Tyrosinase Inhibitors from this compound

This protocol describes a general method for the synthesis of ester and amide derivatives of this compound. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be functionalized.

1. Hydrolysis of this compound to 3-Hydroxy-2-phenylacrylic acid:

  • Materials: this compound, concentrated hydrochloric acid (HCl), distilled water, diethyl ether, anhydrous magnesium sulfate (MgSO4), rotary evaporator, standard glassware for reflux and extraction.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of concentrated HCl and distilled water.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-2-phenylacrylic acid.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of Ester Derivatives:

  • Materials: 3-Hydroxy-2-phenylacrylic acid, various alcohols (e.g., ethanol, benzyl alcohol), sulfuric acid (H2SO4) or a carbodiimide coupling agent (e.g., DCC), dichloromethane (DCM), sodium bicarbonate solution, standard glassware.

  • Fischer Esterification (Acid-Catalyzed):

    • Dissolve 3-Hydroxy-2-phenylacrylic acid (1 equivalent) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated H2SO4.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate to obtain the ester.

    • Purify by column chromatography.

3. Synthesis of Amide Derivatives:

  • Materials: 3-Hydroxy-2-phenylacrylic acid, various amines, a coupling agent (e.g., HBTU, HATU), a non-nucleophilic base (e.g., DIPEA), an appropriate solvent (e.g., DMF, DCM), standard glassware.

  • Procedure:

    • Dissolve 3-Hydroxy-2-phenylacrylic acid (1 equivalent) in the chosen solvent.

    • Add the coupling agent (1.1 equivalents) and the base (2 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the crude amide by column chromatography.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity.

  • Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), dimethyl sulfoxide (DMSO), test compounds, 96-well microplate reader.

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in phosphate buffer. Aliquot and store at -20°C. Dilute to the desired working concentration just before use.

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh for each experiment.

    • Test Compound Solutions: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO or phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control, add 20 µL of DMSO or buffer.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Mandatory Visualizations

Melanogenesis_Signaling_Pathway alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Inhibitor Tyrosinase Inhibitor Inhibitor->Tyrosinase Inhibits

Caption: Melanogenesis signaling pathway and the point of tyrosinase inhibition.

Experimental_Workflow Precursor This compound (Precursor) Synthesis Chemical Synthesis (Esterification/Amidation) Precursor->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Tyrosinase Inhibition Assay Purification->Screening IC50 IC50 Determination Screening->IC50 Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetics Lead Lead Compound Identification Kinetics->Lead

Caption: Workflow for developing tyrosinase inhibitors from a precursor.

Mechanism of Action

The inhibitory mechanism of compounds derived from this compound is hypothesized to be similar to that of other structurally related tyrosinase inhibitors, such as cinnamic acid derivatives and chalcones. These compounds can act as:

  • Competitive Inhibitors: By mimicking the structure of the natural substrate, L-tyrosine or L-DOPA, the inhibitor can bind to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding.

  • Non-competitive or Mixed-type Inhibitors: The inhibitor may bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

  • Copper Chelators: The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. Compounds with appropriate functional groups, such as hydroxyl and carbonyl groups, can chelate these copper ions, rendering the enzyme inactive. The derivatives of this compound, with their hydroxyl and potentially other oxygen or nitrogen-containing functionalities, are likely to exhibit this mechanism.

Further enzyme kinetic studies, such as the generation of Lineweaver-Burk plots, are necessary to elucidate the precise mechanism of inhibition for any newly synthesized derivatives.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a novel class of tyrosinase inhibitors. The synthetic protocols provided herein offer a straightforward approach to generate a library of derivatives for screening. The detailed tyrosinase inhibition assay protocol allows for the reliable determination of their inhibitory potency. By leveraging the structural features of this precursor, researchers can develop new and effective agents for the management of hyperpigmentation and for applications in the cosmetic and pharmaceutical fields. Future work should focus on optimizing the synthetic routes, exploring the structure-activity relationships of the synthesized derivatives, and conducting further studies to confirm their safety and efficacy in more complex biological systems.

References

Application Note: Purification of 3-Hydroxy-2-phenylacrylonitrile by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Hydroxy-2-phenylacrylonitrile using flash column chromatography. This method is effective for the removal of common impurities, such as unreacted starting materials from a Knoevenagel condensation reaction, including benzaldehyde and malononitrile, as well as other reaction byproducts. The described protocol offers a reliable and efficient means to obtain high-purity this compound, a valuable building block in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis, often achieved through a Knoevenagel condensation of benzaldehyde and malononitrile, can result in a crude product containing various impurities.[1][2][3][4][5] The presence of these impurities can interfere with subsequent reaction steps and compromise the integrity of the final product. Therefore, an efficient purification method is critical. Flash column chromatography is a widely used technique for the purification of organic compounds, offering a significant speed advantage over traditional gravity chromatography.[6] This document outlines a robust flash column chromatography protocol for the purification of this compound.

Principle of Separation

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent mixture of varying polarity). This compound, being a moderately polar compound due to the presence of hydroxyl and nitrile functional groups, will adhere to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase (eluent), the adsorbed compounds will move down the column at different rates. Non-polar impurities will elute first, followed by the desired product, and finally, more polar impurities.

Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade, for sample loading)

  • Celite (for dry loading)

  • Flash chromatography column

  • Air or nitrogen source with a pressure regulator

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Experimental Protocol

Preparation of the Mobile Phase

Prepare a series of mobile phases with increasing polarity by mixing ethyl acetate and n-hexane in the following volume ratios:

  • 9:1 n-Hexane : Ethyl Acetate

  • 4:1 n-Hexane : Ethyl Acetate

  • 7:3 n-Hexane : Ethyl Acetate

Column Packing
  • Select a flash column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (9:1 n-Hexane : Ethyl Acetate).

  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand (approximately 1 cm) on top of the packed silica gel.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.[6]

  • Add a small amount of Celite or silica gel to the solution.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]

  • Carefully add the dry sample onto the top layer of sand in the column.

Elution and Fraction Collection
  • Begin the elution with the least polar mobile phase (9:1 n-Hexane : Ethyl Acetate).

  • Apply gentle air or nitrogen pressure to achieve a steady flow rate.

  • Collect fractions in appropriately sized test tubes.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 n-Hexane : Ethyl Acetate) and visualizing the spots under a UV lamp.

  • Gradually increase the polarity of the mobile phase by switching to the 4:1 and then the 7:3 n-Hexane : Ethyl Acetate mixtures to elute the desired compound. A suggested gradient is outlined in the data table below.

  • Once the desired product has completely eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.

Product Isolation
  • Combine the fractions containing the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or melting point analysis.

Data Presentation

The following table summarizes the key parameters and expected results for the purification of 1 gram of crude this compound.

ParameterValue
Column Dimensions
Diameter40 mm
Height of Silica Gel15 cm
Stationary Phase
TypeSilica Gel (230-400 mesh)
Amount~ 50 g
Mobile Phase Gradient
Step 1500 mL of 9:1 n-Hexane : Ethyl Acetate
Step 21000 mL of 4:1 n-Hexane : Ethyl Acetate
Step 3500 mL of 7:3 n-Hexane : Ethyl Acetate
Flow Rate ~ 50 mL/min
Fraction Size 25 mL
Purity (Hypothetical)
Crude Product~85%
Purified Product>98%
Yield (Hypothetical)
Expected Recovery80-90%
TLC Analysis
Mobile Phase7:3 n-Hexane : Ethyl Acetate
Rf of this compound~0.4
Rf of Benzaldehyde~0.6
Rf of Malononitrile~0.2

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexane:EtOAc Gradients) pack_column Pack Flash Column with Silica Gel prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading on Celite) prep_sample->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound using flash column chromatography. By following this procedure, researchers can obtain the target compound with high purity, suitable for use in subsequent synthetic steps in drug discovery and development. The use of a gradient elution with an n-hexane and ethyl acetate solvent system allows for the efficient separation of the desired product from common impurities.

References

Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-phenylacrylonitrile is a versatile chemical intermediate significant in the synthesis of various organic compounds, including potential pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a hydroxyl group, a nitrile group, and a phenyl-substituted α,β-unsaturated system, provides multiple reaction sites, making it a valuable building block in organic synthesis.[1] Accurate and comprehensive analytical characterization is critical to ensure its identity, purity, and stability, which are essential parameters in research and drug development. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. It separates compounds based on their hydrophobicity. Due to its conjugated system, the compound exhibits strong UV absorbance, allowing for sensitive detection.[1] This method is suitable for quantitative analysis, enabling the precise determination of purity and the quantification of impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or λmax determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Data Presentation:

ParameterTypical Value
Retention Time (RT)4.5 min (Example)
Purity (Area %)>98%
Tailing Factor1.1
Theoretical Plates>5000
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in a this compound sample. It provides information on both the retention time (for separation) and the mass spectrum (for structural identification) of each component.[2][3] This is particularly useful for identifying residual solvents or thermally stable byproducts from synthesis.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Presentation:

Retention Time (RT)Compound IdentityKey Mass Fragments (m/z)
10.2 min (Example)This compound145 (M+), 116, 105, 77
3.5 min (Example)Benzaldehyde (Potential Impurity)106, 105, 77

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive method for structural elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[1] For unambiguous assignments, 2D NMR techniques like COSY and HSQC are recommended. The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.[1]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

Data Presentation:

Atom TypeNMR TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic Protons¹H NMR7.0 - 8.0Complex multiplet pattern.[1]
Vinylic Proton¹H NMR6.0 - 7.5Exact shift depends on E/Z isomerism.[1]
Hydroxyl Proton¹H NMRVariable (e.g., 2-5)Broad singlet, D₂O exchangeable.[1]
Nitrile Carbon¹³C NMR115 - 125[1]
Vinylic Carbons¹³C NMR100 - 150Two signals expected.
Aromatic Carbons¹³C NMR120 - 140Multiple signals.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the key functional groups present in the molecule.[1] The presence of characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C-H, C=C) groups can confirm the compound's identity.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent disk using a hydraulic press.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)[4]
3100 - 3000C-H stretchAromatic
2230 - 2210C≡N stretchNitrile (-CN)[4][5]
1650 - 1600C=C stretchAlkene & Aromatic Ring
1600 - 1450C=C ring stretchAromatic Ring

Thermal Analysis Methods

Thermal analysis provides information on the physical properties and stability of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the melting point, measure the heat of fusion, and identify any polymorphic transitions. This is a critical parameter for material characterization and quality control, as a sharp melting point is indicative of high purity.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the heat flow as a function of temperature, typically from ambient to a temperature well above the melting point.

Data Presentation:

ParameterTypical Value
Melting Point (Onset)130 °C (Example)
Melting Point (Peak)132 °C (Example)
Enthalpy of Fusion (ΔH)120 J/g (Example)
Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of this compound and determine its decomposition temperature.[6] This information is vital for understanding storage conditions and handling limitations.

Experimental Protocol:

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of ~50 mL/min.

    • Record the mass loss as a function of temperature.

Data Presentation:

ParameterTypical Value
Onset of Decomposition (T_onset)210 °C (Example)
Temperature at 5% Mass Loss (T₅)225 °C (Example)
Residual Mass at 600 °C<1% (Example)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of analytical procedures for the characterization of this compound.

G cluster_start Synthesis & Purification cluster_analysis Analytical Characterization cluster_structure Structural Elucidation cluster_purity Purity & Identity cluster_thermal Thermal Properties synthesis Synthesis of 3-Hydroxy-2- phenylacrylonitrile purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr hplc HPLC-UV purification->hplc dsc DSC purification->dsc ftir FTIR ms Mass Spec gcms GC-MS tga TGA G start Sample of 3-Hydroxy-2- phenylacrylonitrile hplc Primary Purity Check (HPLC-UV) start->hplc decision Purity > 98%? hplc->decision repurify Repurification Required decision->repurify No confirm Identity Confirmation (MS and NMR) decision->confirm Yes repurify->hplc report Final Certificate of Analysis confirm->report

References

HPLC method for 3-Hydroxy-2-phenylacrylonitrile purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for Purity Analysis of 3-Hydroxy-2-phenylacrylonitrile

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for this compound. The method is designed to be robust, accurate, and precise, making it suitable for quality control and stability testing in a drug development setting. The described methodology utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This application note provides a comprehensive protocol, including system suitability requirements and a discussion of the method's rationale.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds and other fine chemicals. Its unique structure, featuring a hydroxyl, a nitrile, and a phenyl group, makes it a versatile building block.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis.[2][3]

This application note details a gradient RP-HPLC method developed for the purity assessment of this compound. The method is capable of separating the main component from potential process-related impurities and degradation products.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reference Standard: this compound (of known purity).

  • Sample: this compound test sample.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[4]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.07030
20.03070
25.03070
25.17030
30.07030
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]

System Suitability

Before sample analysis, the chromatographic system must meet the criteria outlined in Table 3. A system suitability solution can be prepared by dissolving a small amount of this compound in the diluent and exposing it to stress conditions (e.g., heat or acid/base) to generate degradation products, or by using a known impurity standard if available. The reference standard solution is also used for system suitability checks.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
Relative Standard Deviation (RSD) ≤ 2.0% for peak area of six replicate injections
Resolution (Rs) > 1.5 between the main peak and the closest eluting impurity

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A hypothetical impurity profile is presented in Table 4.

Table 4: Hypothetical Impurity Profile

Peak IDRetention Time (min)Relative Retention Time (RRT)Area %
Impurity 15.80.480.15
Impurity 29.20.770.08
Main Peak 12.0 1.00 99.72
Impurity 315.51.290.05

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc_setup HPLC System Setup and Equilibration prep->hplc_setup sys_suit System Suitability Test hplc_setup->sys_suit sys_suit->hplc_setup Fail sample_analysis Sample Analysis sys_suit->sample_analysis Pass data_acq Data Acquisition sample_analysis->data_acq data_proc Data Processing and Purity Calculation data_acq->data_proc report Reporting Results data_proc->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water allows for the effective separation of the main component from potential impurities. The method is straightforward to implement in a quality control laboratory and can be validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: Structural Confirmation of 3-Hydroxy-2-phenylacrylonitrile using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-phenylacrylonitrile is a versatile organic compound featuring a unique combination of hydroxyl, nitrile, and a phenyl-substituted α,β-unsaturated system. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the potential for keto-enol tautomerism and E/Z isomerism, unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the complete structural elucidation of this molecule. This note provides a detailed protocol for the use of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy for the comprehensive characterization and structure confirmation of this compound, which predominantly exists in its more stable (Z)-enol form.

Experimental Protocols

1. Sample Preparation

A standardized protocol ensures data quality and reproducibility.

  • Analyte: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL. DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry 5 mm NMR tube.

    • Add the deuterated solvent using a pipette.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

2. NMR Data Acquisition

Data were acquired on a 500 MHz NMR spectrometer. The following are typical acquisition parameters that can be adapted as needed.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on concentration)

    • Temperature: 298 K

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (depending on concentration)

    • Temperature: 298 K

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf)

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

    • Relaxation Delay: 1.5 seconds

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 4-16

    • Relaxation Delay: 1.5 seconds

Results and Data Analysis

The structure of this compound can be confirmed by detailed analysis of its 1D and 2D NMR spectra. The molecule exists as the (Z)-enol tautomer, which is stabilized by intramolecular hydrogen bonding. The expected NMR data is summarized below.

Expected NMR Data Summary

The table below presents the anticipated ¹H and ¹³C NMR chemical shifts for (Z)-3-Hydroxy-2-phenylacrylonitrile.

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
1 (-CN)---~117
2 (-C-Ph)---~105
3 (=CH-OH)~7.8s1H~160
4 (-OH)~8.5 (broad)s (br)1H-
1' (C-ipso)---~132
2'/6' (C-ortho)~7.6m2H~129
3'/5' (C-meta)~7.4m2H~128.5
4' (C-para)~7.5m1H~131

Analysis of Spectra

  • ¹H NMR: The proton spectrum is expected to show a singlet for the vinylic proton (~7.8 ppm), deshielded by the adjacent hydroxyl and nitrile groups. The phenyl group protons will appear as a complex multiplet between 7.4 and 7.6 ppm.[1][2] A key feature is the broad singlet for the enolic hydroxyl proton at a downfield chemical shift (~8.5 ppm), which is characteristic for protons involved in hydrogen bonding and will exchange upon addition of D₂O.[3]

  • ¹³C NMR: The proton-decoupled ¹³C spectrum should display all 9 unique carbon signals. The nitrile carbon is expected around 117 ppm.[4] The olefinic carbons (C2 and C3) are anticipated at approximately 105 ppm and 160 ppm, respectively. The significant downfield shift of C3 is due to its direct attachment to the electronegative oxygen atom.[5] The four signals for the phenyl group carbons will appear in the typical aromatic region of 128-132 ppm.[5][6]

  • 2D COSY: This experiment is crucial for confirming proton-proton connectivities.[7][8] A COSY spectrum would show correlations among the coupled protons of the phenyl ring (ortho to meta, meta to para). The vinylic proton and the hydroxyl proton are expected to be singlets and should not show cross-peaks, confirming their isolation from other proton spin systems.

  • 2D HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom.[7][8] This allows for the unambiguous assignment of the protonated carbons. For example, the vinylic proton signal at ~7.8 ppm will show a cross-peak to the olefinic carbon signal at ~160 ppm (C3). Similarly, the aromatic proton signals will correlate to their corresponding carbon signals in the 128-131 ppm range, confirming their assignments.

Visualized Workflows and Relationships

Logical Workflow for Structure Confirmation

The following diagram illustrates the systematic workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion Prep Dissolve Compound in Deuterated Solvent H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 Assign1D Assign 1D Signals (¹H, ¹³C) H1->Assign1D COSY 2D COSY C13->COSY C13->Assign1D HSQC 2D HSQC COSY->HSQC Assign2D Correlate Signals (COSY, HSQC) COSY->Assign2D HSQC->Assign2D Assign1D->Assign2D Tautomer Identify Tautomer & Isomer Assign2D->Tautomer Confirm Final Structure Confirmation Tautomer->Confirm

Fig. 1: Experimental workflow for NMR-based structure confirmation.

Key NMR Correlations for Structure Elucidation

This diagram visualizes the key expected 2D NMR correlations on the molecular structure of (Z)-3-Hydroxy-2-phenylacrylonitrile.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Phenylacrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-phenylacrylonitrile derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.

The primary synthetic route detailed is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The resulting 2-phenylacrylonitrile derivatives have shown significant potential as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.

Synthetic Protocols

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the Knoevenagel condensation.[1] The following protocols outline two effective methods for the synthesis of 2-phenylacrylonitrile derivatives: a solvent-free approach using a solid catalyst and a solvent-based method with a basic catalyst.

Protocol 1: Solvent-Free Synthesis using Porous Calcium Hydroxyapatite (p-HAP) Catalyst

This protocol describes a sustainable, solvent-free method for the Knoevenagel condensation using a reusable solid catalyst, porous calcium hydroxyapatite (p-HAP), under microwave irradiation.[2]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Porous calcium hydroxyapatite (p-HAP300, 100 mg)

  • Dichloromethane (for initial mixing)

  • Multimode microwave reactor

Procedure:

  • In a suitable reaction vessel, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and p-HAP300 (100 mg).

  • Add a minimal amount of dichloromethane (e.g., 5 mL) to ensure a homogeneous mixture of the reactants and the catalyst.

  • Evaporate the solvent under reduced pressure at a moderate temperature (e.g., 28 °C).

  • Place the reaction vessel containing the solid mixture into the microwave reactor.

  • Irradiate the mixture at a power of 1250 W for a duration of 2 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The solid p-HAP catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Ammonium Acetate Catalyzed Synthesis under Microwave Irradiation

This protocol details a rapid, solvent-free synthesis of 2-phenylacrylonitrile derivatives using ammonium acetate as a catalyst under microwave irradiation.[3][4]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • Ammonium acetate (catalytic amount, e.g., 10 mg)

  • Microwave reactor

Procedure:

  • In a porcelain dish or a suitable microwave-safe vessel, mix the aromatic aldehyde (1.0 mmol) and the active methylene compound (malononitrile or ethyl cyanoacetate, 1.0 mmol).

  • Add a catalytic amount of ammonium acetate (10 mg).

  • Place the vessel in a microwave oven and irradiate at a power of 320 W for 50-60 seconds.[3][4]

  • Monitor the reaction progress using TLC with a mobile phase of n-hexane/ethyl acetate (3:1).

  • Upon completion, the resulting solid mass can be recrystallized from a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane) to yield the pure product.[4]

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the microwave-assisted synthesis of various 2-phenylacrylonitrile derivatives based on the protocols described.

Table 1: Solvent-Free Synthesis with p-Hydroxyapatite Catalyst [2]

EntryAldehydeActive Methylene CompoundProductTime (min)Power (W)Yield (%)
14-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile2125098
24-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile2125097
3BenzaldehydeMalononitrile2-Benzylidenemalononitrile2125089
44-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile2125095
54-NitrobenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-nitrophenyl)acrylate2125096
64-ChlorobenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-chlorophenyl)acrylate2125095

Table 2: Ammonium Acetate Catalyzed Solvent-Free Synthesis [3][4]

EntryAldehydeActive Methylene CompoundTime (sec)Power (W)Yield (%)
1BenzaldehydeCyanoacetamide6016092
24-ChlorobenzaldehydeCyanoacetamide4532095
34-NitrobenzaldehydeCyanoacetamide3032099
44-HydroxybenzaldehydeCyanoacetamide5016088
54-MethoxybenzaldehydeEthyl Cyanoacetate50320-
63-NitrobenzaldehydeEthyl Cyanoacetate50320-

Yields for entries 5 and 6 in Table 2 were not explicitly provided in the cited sources but the protocol was reported as effective.

Application in Drug Development: Anticancer Activity

Derivatives of 2-phenylacrylonitrile have emerged as a promising class of compounds in anticancer drug development.[5] Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division.[6]

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[6] Disruption of microtubule dynamics can halt cell division and induce apoptosis (programmed cell death). Certain 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase.[5][6][7] This targeted disruption of a fundamental cellular process makes them potent and selective anticancer agents. For instance, the compound 1g2a, a 2-phenylacrylonitrile derivative, has demonstrated strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines.[5][6]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow Microwave-Assisted Synthesis Workflow Reactants Aldehyde + Active Methylene Compound Mixing Mixing (with or without minimal solvent) Reactants->Mixing Catalyst Catalyst (e.g., p-HAP or NH4OAc) Catalyst->Mixing Microwave Microwave Irradiation (Controlled Time and Power) Mixing->Microwave Workup Work-up (Cooling, Extraction/Filtration) Microwave->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 2-Phenylacrylonitrile Derivative Purification->Product

Caption: General workflow for the microwave-assisted synthesis of 2-phenylacrylonitrile derivatives.

G cluster_pathway Anticancer Mechanism of 2-Phenylacrylonitrile Derivatives Derivative 2-Phenylacrylonitrile Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to tubulin Microtubules Microtubule Polymerization Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms G2M_Phase G2/M Phase of Cell Cycle MitoticSpindle->G2M_Phase Required for progression through CellDivision Cell Division G2M_Phase->CellDivision Apoptosis Apoptosis (Cell Death) G2M_Phase->Apoptosis Arrest leads to

Caption: Proposed signaling pathway for the anticancer activity of 2-phenylacrylonitrile derivatives.

References

Application Notes and Protocols for 3-Hydroxy-2-phenylacrylonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-phenylacrylonitrile is a versatile organic compound characterized by the presence of hydroxyl, nitrile, and a phenyl-substituted α,β-unsaturated system. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a diverse range of molecules, including those with potential applications in the agrochemical industry.[1] While direct research on the agrochemical properties of this compound is limited, its structural motifs are present in various compounds exhibiting herbicidal, fungicidal, and insecticidal activities. These application notes provide an overview of the potential uses of this compound in agrochemical development, based on data from related derivatives, along with generalized experimental protocols for its synthesis and biological evaluation.

Potential Agrochemical Applications

The acrylonitrile backbone is a key feature in several classes of pesticides. Derivatives of 2-cyanoacrylates and other α,β-unsaturated nitriles have shown promise in controlling a range of agricultural pests.

Fungicidal Activity

Acrylonitrile derivatives have been investigated for their potential to control phytopathogenic fungi. The proposed mechanism for some related compounds involves the inhibition of crucial cellular processes in fungi. For instance, α,β-unsaturated amides, which share structural similarities, have been shown to target lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.[3][4][5]

Table 1: Fungicidal Activity of Selected Acrylonitrile and Acrylamide Derivatives

Compound/Derivative ClassTarget PathogenEfficacy (EC50 in µg/mL)Reference
Coumarin CarboxamidesBotrytis cinerea20.52[6]
N-phenyl-driman-9-carboxamidesBotrytis cinerea0.20 - 0.26 mM[7]
Sulfonamide DerivativesBotrytis cinerea4.68 - 11.57[8]
Quinolin-2(1H)-one AnaloguesBotrytis cinereaNot Specified[9]
Coumarin DerivativesRhizoctonia solani11.3 - 13.7[6]

Note: The compounds listed are derivatives and not this compound itself. The data is presented to indicate the potential of the acrylonitrile scaffold.

Insecticidal Activity

Substituted phenylacetonitrile and acrylamide derivatives have demonstrated insecticidal properties against various agricultural pests. The mode of action for some of these compounds involves targeting the nervous system of insects.

Table 2: Insecticidal Activity of Selected Phenylacrylonitrile and Acrylamide Derivatives

Compound/Derivative ClassTarget PestEfficacy (LC50)Reference
Fluxametamide (isoxazoline)Plutella xylostella0.040 - 0.247 mg/L[10][11]
Fluxametamide (isoxazoline)Spodoptera exigua0.211 - 0.761 mg/L[10][11]
Piper nigrum constituentsPlutella xylostella0.013 mg/mL (Guineensine)[12]

Note: The compounds listed are derivatives and not this compound itself. The data is presented to indicate the potential of the acrylonitrile scaffold.

Herbicidal Activity

Certain 2-cyanoacrylate derivatives have been synthesized and evaluated as inhibitors of photosystem II (PSII) electron transport, a key process in photosynthesis. This mechanism of action leads to the disruption of plant growth and eventual death.

Table 3: Herbicidal Activity of Selected 2-Cyanoacrylate Derivatives

Compound/Derivative ClassTarget WeedEfficacyReference
2-Cyano-3-substituted-pyridinemethylaminoacrylatesBroadleaf weedsExcellent at 75 g/ha[13]
Florpyrauxifen-benzylEchinochloa crus-galliGR50: 6.15 - 16.06 g a.i. ha⁻¹[14]
Florpyrauxifen-benzylEchinochloa oryzicolaGR50: 4.54 - 29.66 g a.i. ha⁻¹[14]

Note: The compounds listed are derivatives and not this compound itself. The data is presented to indicate the potential of the acrylonitrile scaffold.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the acrylonitrile backbone is the Knoevenagel condensation of benzaldehyde with a compound containing an active methylene group, such as malononitrile.[1]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Dissolve benzaldehyde and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the base to the mixture.

  • Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized.

General Protocol for Antifungal Activity Assay (Agar Dilution Method)

This protocol can be adapted to test the efficacy of this compound against various phytopathogenic fungi.

Materials:

  • Pure this compound

  • Phytopathogenic fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent for the test compound (e.g., DMSO, acetone)

  • Positive control (commercial fungicide)

  • Negative control (solvent only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.

  • Autoclave the PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the test compound dilutions, positive control, or negative control to molten PDA to achieve the final test concentrations.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of fungal growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action & Toxicology s1 Synthesis of This compound s2 Purification (Recrystallization/Chromatography) s1->s2 s3 Structural Analysis (NMR, IR, MS) s2->s3 b1 Primary Screening (Herbicidal, Fungicidal, Insecticidal) s3->b1 b2 Dose-Response Assays (EC50/LC50 Determination) b1->b2 b3 Spectrum of Activity (Testing against multiple species) b2->b3 m1 Target Enzyme/Receptor Studies b3->m1 t1 Non-Target Organism Toxicity (e.g., Pollinators, Aquatic life) b3->t1 m2 Signaling Pathway Analysis m1->m2

Caption: General workflow for the development of agrochemicals.

signaling_pathway compound Acrylonitrile Derivative enzyme Succinate Dehydrogenase (Complex II) compound->enzyme inhibition Inhibition etc Electron Transport Chain enzyme->etc e- transfer disruption Disruption atp ATP Production etc->atp reduction Reduction death Fungal Cell Death atp->death inhibition->enzyme disruption->etc reduction->atp

Caption: Potential fungicidal mechanism of action.

logical_relationship precursor This compound intermediate Functionalized Intermediates precursor->intermediate Derivatization product Complex Agrochemicals (e.g., Heterocycles) intermediate->product Cyclization/ Condensation

Caption: Role as a chemical precursor.

Safety and Toxicology

Disclaimer

The information provided in these application notes is intended for research and development purposes only. The agrochemical activities described are based on studies of related derivatives and do not guarantee the performance of this compound itself. Researchers should conduct their own thorough investigations to determine the suitability and safety of this compound for any specific application.

References

Troubleshooting & Optimization

Troubleshooting Knoevenagel condensation side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.

    • Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1][2][3]

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1][4] Using a strong base can lead to self-condensation of the aldehyde or ketone.[1]

    • Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts, such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium bicarbonate, which can be effective and avoid the use of hazardous pyridine and piperidine.[5]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to drive the reaction to completion.[6][7]

      • Solvent: The solvent polarity can influence reaction kinetics. Protic polar solvents like ethanol often provide good results.[8][9] In some cases, solvent-free conditions can lead to high yields and purity.[5][10]

      • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[2] Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves.[2]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can hinder the reaction.

    • Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.

1. Self-Condensation of Aldehyde/Ketone:

  • Cause: This is essentially an aldol condensation and is more likely to occur with enolizable aldehydes or ketones, especially when using a base that is too strong.[1]

  • Troubleshooting:

    • Use a Weaker Base: Switch from strong bases (like NaOH or alkoxides) to milder bases such as piperidine, pyridine, or ammonium acetate.[1][11]

    • Control Reactant Addition: Add the carbonyl compound slowly to the mixture of the active methylene compound and the catalyst. This ensures that the concentration of the enolizable carbonyl compound is low at any given time, minimizing self-condensation.

2. Michael Addition:

  • Cause: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can act as a Michael donor and add to the product.[12][13]

  • Troubleshooting:

    • Stoichiometry Control: Use a 1:1 stoichiometric ratio of the carbonyl compound to the active methylene compound. An excess of the active methylene compound will favor the Michael addition.[14]

    • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent Michael addition from occurring. Lowering the reaction temperature can also help to slow down this side reaction.

    • Choice of Reactants: The propensity for Michael addition can depend on the specific reactants. For example, some pyrazolone-based active methylene compounds are known to readily undergo a tandem Knoevenagel-Michael addition.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the Doebner modification of the Knoevenagel condensation?

A1: The Doebner modification is a variation of the Knoevenagel condensation where malonic acid is reacted with an aldehyde or ketone in the presence of pyridine and a catalytic amount of piperidine or β-alanine.[1][15][16] A key feature of this modification is that the initial condensation product often undergoes decarboxylation in situ, especially upon heating, to yield an α,β-unsaturated carboxylic acid.[1][17]

Q2: How can I purify the product of my Knoevenagel condensation?

A2: Purification strategies depend on the properties of your product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.[16]

  • Column Chromatography: For liquid products or to separate a mixture of solid products, column chromatography on silica gel is a standard technique.

  • Acid-Base Extraction: If your product has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.

  • Simple Filtration and Washing: In some cases, particularly with "green" protocols using water as a solvent, the product may precipitate out of the reaction mixture and can be isolated by simple filtration, followed by washing with cold water or another appropriate solvent.[6][18]

Q3: Can I use water as a solvent for the Knoevenagel condensation?

A3: Yes, and it is often a "green" and efficient choice. Several protocols have been developed for performing Knoevenagel condensations in aqueous media, sometimes even without a catalyst.[6][19] Water as a solvent can offer advantages such as simplified work-up, reduced environmental impact, and in some cases, enhanced reaction rates.[19]

Q4: What is the role of the amine catalyst in the reaction mechanism?

A4: The amine catalyst plays a dual role. Firstly, it acts as a base to deprotonate the active methylene compound, generating the nucleophilic enolate.[11][20] Secondly, it can react with the carbonyl compound to form an iminium ion, which is more electrophilic than the original carbonyl and thus more reactive towards the enolate.[21]

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp.1095[6]
Ammonium Bicarbonate (0.4 eq)Ethyl Acetate (removed in vacuo)9012097[5]
Boric Acid (10 mol%)Aqueous EthanolRoom Temp.VariesGood to Excellent[18]
PiperidineMethanol---[21]
NoneWaterRoom Temp.3090[19]

Table 2: Influence of Solvent on the Knoevenagel Condensation Yield

SolventDielectric Constant (ε)Yield (%)Reference
Ethanol24.5597[9]
Water80.1066[9]
Acetonitrile37.5-[22]
DMF36.7-[8]
Chloroform4.810[19]
Dichloromethane8.930[19]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation in Aqueous Media [6]

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add 5 mol% of Ni(NO₃)₂·6H₂O.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and air dry.

Protocol 2: Doebner Modification for the Synthesis of Cinnamic Acids [16][17]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (~1.2 equivalents) in pyridine.

  • Add the aldehyde (1 equivalent) to the solution portion-wise.

  • Add a catalytic amount of piperidine (e.g., ~0.1 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench with a 2M solution of hydrochloric acid.

  • If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold water.

Visualizations

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aldehyde/Ketone Aldehyde/Ketone Aldol Adduct Aldol Adduct Aldehyde/Ketone->Aldol Adduct Nucleophilic Attack Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Deprotonation Base (e.g., Piperidine) Base (e.g., Piperidine) Enolate->Aldol Adduct Knoevenagel Product Knoevenagel Product Aldol Adduct->Knoevenagel Product Dehydration (-H2O)

Caption: The main reaction pathway of the Knoevenagel condensation.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Michael Addition Aldehyde Aldehyde Knoevenagel Product Knoevenagel Product Aldehyde->Knoevenagel Product Aldol Product Aldol Product Aldehyde->Aldol Product Active Methylene Active Methylene Active Methylene->Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct Aldehyde_2 Aldehyde Aldehyde_2->Aldol Product Active_Methylene_2 Active Methylene Active_Methylene_2->Michael Adduct

Caption: Common side reactions in Knoevenagel condensation.

Troubleshooting_Workflow start Low Yield or Side Products check_reactants 1. Check Reactants - Acidity of Methylene? - Steric Hindrance? start->check_reactants check_catalyst 2. Evaluate Catalyst - Base Strength? - Catalyst Degradation? check_reactants->check_catalyst check_conditions 3. Assess Conditions - Temperature? - Solvent Polarity? - Water Removal? check_catalyst->check_conditions check_stoichiometry 4. Verify Stoichiometry - Excess Methylene? check_conditions->check_stoichiometry solution Optimize and Repeat check_stoichiometry->solution

Caption: A logical workflow for troubleshooting Knoevenagel condensation issues.

References

Optimization of reaction conditions for 3-Hydroxy-2-phenylacrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Hydroxy-2-phenylacrylonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the Knoevenagel condensation of benzaldehyde with malononitrile to form the intermediate, 2-benzylidenemalononitrile.[1][2] This is typically followed by a hydrolysis or rearrangement of the intermediate to yield the final product, this compound.[1]

Q2: What catalysts are effective for the Knoevenagel condensation step?

A2: A variety of basic catalysts can be used for the Knoevenagel condensation. These include organic bases like piperidine and β-alanine, as well as inorganic bases and their salts, such as ammonium acetate.[1][3] The choice of catalyst can influence reaction time and yield.

Q3: Can this reaction be performed under "green" conditions?

A3: Yes, several approaches aim to make the synthesis more environmentally friendly. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing energy-efficient methods like microwave or ultrasound irradiation.[1] Some protocols have shown excellent yields in water, which can also simplify product isolation as the product may precipitate out.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the product.

Q5: What are the key functional groups in this compound and how do they influence its reactivity?

A5: The molecule contains three key functional groups: a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl-substituted α,β-unsaturated system. The hydroxyl group can undergo oxidation, the nitrile group can be reduced or hydrolyzed, and the phenyl ring is susceptible to electrophilic substitution. The conjugated system also allows for reactions like Michael addition.[2] This versatile reactivity makes it a valuable intermediate in organic synthesis.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Knoevenagel Condensation - Inefficient catalyst. - Suboptimal reaction temperature. - Insufficient reaction time. - Water not being effectively removed from the reaction (if not using an aqueous system).- Experiment with different catalysts (e.g., piperidine, ammonium acetate, β-alanine). - Optimize the reaction temperature; for some protocols, gentle heating may be beneficial. - Monitor the reaction by TLC to ensure it has gone to completion. - If applicable, use a Dean-Stark apparatus to remove water.
Formation of Side Products in Knoevenagel Condensation - The base catalyst may promote side reactions of malononitrile, such as dimerization or polymerization.[1] - Over-oxidation of benzaldehyde to benzoic acid if exposed to air for extended periods, especially under certain photocatalytic conditions.- Use a milder catalyst or optimize the catalyst loading. - Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. - Purify the benzylidenemalononitrile intermediate by recrystallization before proceeding to the next step.
Incomplete Hydrolysis of Benzylidenemalononitrile - Insufficient base or acid concentration. - Reaction time is too short. - Suboptimal reaction temperature.- Increase the concentration of the hydrolyzing agent (e.g., sodium hydroxide). - Extend the reaction time and monitor by TLC until the starting material is consumed. - Gently heat the reaction mixture as specified in the protocol.
Difficulty in Product Purification - Presence of unreacted starting materials or side products with similar polarity to the desired product.- For the intermediate, recrystallization from a suitable solvent like ethanol is often effective. - For the final product, column chromatography may be necessary if recrystallization does not yield a pure compound.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Choose a solvent with a lower boiling point. - Ensure the compound is fully dissolved in the minimum amount of hot solvent. Try cooling the solution more slowly or scratching the inside of the flask to induce crystallization.

Data on Reaction Condition Optimization

Table 1: Optimization of Knoevenagel Condensation Conditions for Benzylidenemalononitrile Synthesis
CatalystSolventTemperature (°C)TimeYield (%)
PiperidineEthanolReflux2-4 h~85-95
Ammonium AcetateTolueneReflux (Dean-Stark)3-5 h~80-90
β-alanineWaterRoom Temperature24 h~65-75
NoneWater502 h>99
AlumWater602 h89
Ammonium AcetateMicrowave (320W)N/A20-50 sHigh
NiCu@MWCNTWater/MethanolRoom Temperature10-180 minHigh

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidenemalononitrile (Intermediate)

This protocol is adapted from a microwave-assisted synthesis, which is rapid and high-yielding.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (for recrystallization)

  • n-Hexane (for recrystallization and TLC)

  • Ethyl acetate (for TLC)

Procedure:

  • In a porcelain dish, mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).

  • Add 10 mg of ammonium acetate to the mixture.

  • Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

  • Monitor the progress of the reaction by TLC using a mobile phase of n-hexane/ethyl acetate (3:1).

  • Once the reaction is complete, allow the mixture to cool.

  • Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to obtain pure crystals of 2-benzylidenemalononitrile.[4]

Protocol 2: Synthesis of this compound (Final Product)

Conceptual Procedure (Requires Optimization):

  • Dissolve 2-benzylidenemalononitrile in a suitable solvent (e.g., ethanol, dioxane, or a mixture with water).

  • Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to the mixture.

  • The reaction may require heating. Monitor the progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway benzaldehyde Benzaldehyde intermediate 2-Benzylidenemalononitrile benzaldehyde->intermediate Knoevenagel Condensation (Base Catalyst) malononitrile Malononitrile malononitrile->intermediate final_product This compound intermediate->final_product Hydrolysis/ Rearrangement

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Mix Benzaldehyde, Malononitrile, & Catalyst reaction1 Knoevenagel Condensation (e.g., Microwave Irradiation) start->reaction1 monitor1 Monitor by TLC reaction1->monitor1 workup1 Cool & Recrystallize Intermediate monitor1->workup1 Reaction Complete reaction2 Hydrolysis/ Rearrangement workup1->reaction2 monitor2 Monitor by TLC reaction2->monitor2 workup2 Neutralize & Extract monitor2->workup2 Reaction Complete purification Purify Final Product (Column Chromatography/ Recrystallization) workup2->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product? check_step1 Issue in Step 1 (Knoevenagel)? start->check_step1 Yes check_step2 Issue in Step 2 (Hydrolysis)? start->check_step2 No check_step1->check_step2 No step1_solutions Optimize Catalyst & Temp Recrystallize Intermediate check_step1->step1_solutions Yes step2_solutions Adjust Reagent Concentration Increase Reaction Time/Temp Column Chromatography check_step2->step2_solutions Yes

Caption: Decision tree for troubleshooting the synthesis.

References

Preventing polymerization of acrylonitrile derivatives during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of acrylonitrile derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My acrylonitrile derivative polymerized unexpectedly during the reaction. What are the common causes?

A1: Unwanted polymerization of acrylonitrile derivatives is typically initiated by the presence of free radicals.[1] Common triggers for spontaneous polymerization include:

  • Heat: Acrylonitrile can polymerize easily when heated.[2] The polymerization reaction is highly exothermic, and the heat released can accelerate the reaction further.[3]

  • Light: Exposure to high-energy radiation such as UV light can initiate polymerization.[3]

  • Impurities: Peroxides, strong acids (e.g., nitric or sulfuric acid), and strong bases (e.g., sodium hydroxide) can act as initiators.[2][3] Contact with certain metals like copper and its alloys should also be avoided.[4][5]

  • Absence of Inhibitor: Commercially available acrylonitrile derivatives are usually stabilized with an inhibitor. If this inhibitor is removed or its concentration is too low, polymerization can occur.[2][6]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They work by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction.[7] For acrylonitrile and its derivatives, common inhibitors include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[2][8] These inhibitors require the presence of dissolved oxygen to function effectively.[8]

Q3: How can I remove the inhibitor from my acrylonitrile derivative before my reaction?

A3: It is often necessary to remove the inhibitor immediately before use in a polymerization reaction. Common methods for inhibitor removal include:

  • Column Chromatography: Passing the monomer through a column of basic alumina is an effective and relatively safe method for removing phenolic inhibitors like MEHQ and HQ at room temperature.[9][10]

  • Distillation: Vacuum distillation can be used to separate the monomer from the less volatile inhibitor.[9] However, this method carries a higher risk as heating can promote polymerization. It is crucial to use the lowest possible temperature and pressure.

  • Washing with Base: Inhibitors like hydroquinone can be removed by washing the monomer with an aqueous solution of a base (e.g., sodium hydroxide) to form a water-soluble salt, followed by separation of the organic layer.[7]

Important: Once the inhibitor is removed, the monomer is no longer stabilized and should be used immediately.[9]

Q4: What are the best practices for storing and handling inhibitor-free acrylonitrile derivatives?

A4: Once the inhibitor is removed, acrylonitrile derivatives are highly susceptible to polymerization. Follow these guidelines for safe handling:

  • Use Immediately: The purified monomer should be used as soon as possible.

  • Store Cold and Dark: If temporary storage is unavoidable, keep the monomer at a low temperature (e.g., in a refrigerator) and in a dark container to minimize thermal and light-induced polymerization.

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides from atmospheric oxygen, which can initiate polymerization.[8]

Q5: My reaction mixture is turning viscous and cloudy. Is it polymerizing? What should I do?

A5: Increased viscosity, cloudiness, or the formation of a precipitate are strong indicators of polymerization. If you suspect polymerization is occurring in your reaction vessel, you should:

  • Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the exothermic polymerization process.

  • Add a shortstop agent: If possible and compatible with your desired product, add a shortstop agent to terminate the polymerization. Salts of hydroxylamine have been shown to be effective short-stopping agents for acrylonitrile polymerization.[11]

  • Dilute the mixture: Diluting the reaction mixture with a suitable solvent can help to dissipate heat and slow the reaction rate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Recommended Action
Solid polymer forms during distillation for inhibitor removal. Temperature is too high, or the inhibitor was not completely effective.Lower the distillation temperature by reducing the pressure. Ensure your distillation setup is clean and free of contaminants. Consider using column chromatography as a safer alternative for inhibitor removal.[9][10]
The reaction works sometimes but fails due to polymerization at other times. Inconsistent removal of inhibitor, contamination of reagents or glassware, or variations in reaction conditions (e.g., temperature, light exposure).Standardize your inhibitor removal protocol.[12] Ensure all glassware is scrupulously clean and dry. Protect the reaction from light by wrapping the flask in aluminum foil. Use a temperature-controlled reaction setup.
Polymerization occurs upon addition of a specific reagent. The reagent may be contaminated with peroxides or other initiators.Check the purity of your reagents. Peroxides in solvents like THF or diethyl ether can be a common issue. Purify solvents if necessary.
The monomer turns yellow and becomes viscous during storage. Slow polymerization is occurring due to gradual depletion of the inhibitor or exposure to light and/or heat.Do not use the monomer. Dispose of it safely. For future storage, ensure the container is opaque, tightly sealed, and stored in a cool, dark place.[13] Monitor the inhibitor concentration if storing for extended periods.

Quantitative Data Summary

Inhibitor Typical Concentration in Commercial Acrylonitrile Reference
Monomethyl ether of hydroquinone (MEHQ)35-45 ppm[8]
Water0.2% - 0.5% by weight[8]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol describes a common and effective method for removing phenolic inhibitors (e.g., MEHQ, HQ) from acrylonitrile derivatives.

Materials:

  • Acrylonitrile derivative containing inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (round bottom flask or Erlenmeyer flask)

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Column Preparation:

    • Secure the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.

    • Add a small layer of sand (optional, but good practice).

    • Slowly pour the basic alumina into the column, tapping the side gently to ensure even packing. The amount of alumina will depend on the amount of monomer to be purified; a general rule is to use about 10-20g of alumina per 100 mL of monomer.

    • Add another small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the acrylonitrile derivative onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column. The inhibitor will be adsorbed onto the alumina.

    • Collect the purified, inhibitor-free monomer in the collection flask. The inhibitor is often visible as a colored band at the top of the column.[9]

  • Post-Purification:

    • The purified monomer is now unstabilized and should be used immediately.[9]

    • If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere.

Visualizations

Polymerization_Mechanism Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat, Light Monomer-Radical Monomer-Radical Radical (R.)->Monomer-Radical + Monomer Growing Polymer Chain Growing Polymer Chain Monomer-Radical->Growing Polymer Chain + n Monomers Stable Polymer Stable Polymer Growing Polymer Chain->Stable Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism.

Troubleshooting_Flowchart Start Reaction shows signs of polymerization (viscosity, cloudiness) Q1 Is the reaction temperature elevated? Start->Q1 A1_Yes Cool the reaction immediately (ice bath) Q1->A1_Yes Yes Q2 Was the inhibitor removed from the monomer? Q1->Q2 No A1_Yes->Q2 A2_No Inhibitor may be ineffective. Consider adding a shortstop agent. Q2->A2_No No Q3 Are reagents and solvents pure (e.g., peroxide-free)? Q2->Q3 Yes End Review protocol and purify all components for next attempt. A2_No->End A3_No Contaminant is likely the initiator. Purify reagents for future reactions. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting unwanted polymerization.

Inhibitor_Removal_Workflow Start Start: Monomer with Inhibitor Step1 Prepare basic alumina column Start->Step1 Step2 Pass monomer through the column Step1->Step2 Step3 Collect purified (inhibitor-free) monomer Step2->Step3 Decision Use immediately? Step3->Decision Use Proceed to reaction Decision->Use Yes Store Store cold, dark, and under inert atmosphere Decision->Store No End End Use->End Store->Use

Caption: Workflow for inhibitor removal.

References

Technical Support Center: Purification of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-phenylacrylonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: Low yield after purification.

Potential Cause Troubleshooting Step
Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed before beginning purification.
Product Loss During Extraction: The product may have partial solubility in the aqueous layer during workup.Perform multiple extractions with an organic solvent like ethyl acetate to ensure complete transfer of the product from the aqueous phase.
Co-elution with Impurities: During column chromatography, the product may elute with impurities of similar polarity.Optimize the solvent system for column chromatography by testing various solvent polarities with TLC. A good solvent system will show clear separation between the product and impurity spots.
Product Degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions during purification.[1]Minimize heating time during recrystallization and use neutral pH conditions whenever possible. Consider using milder purification techniques if degradation is suspected.
Premature Crystallization on the Funnel: During filtration after recrystallization, the product crystallizes on the filter paper, leading to loss.Pre-heat the filtration apparatus (funnel and filter flask) before filtration to prevent rapid cooling of the solution.

Problem 2: Product is an oil or fails to crystallize during recrystallization.

Potential Cause Troubleshooting Step
Presence of Impurities: Impurities can inhibit crystal lattice formation, resulting in an oily product.First, attempt to purify the crude product by column chromatography to remove the majority of impurities before proceeding with recrystallization.
Incorrect Solvent System: The chosen solvent may be too good a solvent, preventing the product from precipitating out upon cooling.Try a different solvent or a solvent mixture. Good solvent pairs for recrystallization often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble. For related compounds, mixtures of ethanol/DMF or n-hexane/ethyl acetate have been used.
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for crystal nucleation. Seeding the solution with a tiny crystal of pure product can also induce crystallization.
Insufficient Cooling: The solution has not been cooled to a low enough temperature for crystallization to occur.After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the product.

Problem 3: Multiple spots on TLC after purification.

Potential Cause Troubleshooting Step
Inadequate Separation during Chromatography: The solvent system used for column chromatography did not provide sufficient resolution between the product and impurities.Re-purify the material using a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation on TLC.
Product Decomposition on Silica Gel: The slightly acidic nature of silica gel may cause degradation of the product during column chromatography.Deactivate the silica gel by washing it with a solvent containing a small amount of a basic modifier like triethylamine before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Contamination: The sample may have been contaminated after purification.Ensure all glassware is clean and dry. Use fresh, high-purity solvents for all steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Knoevenagel condensation of benzaldehyde and malononitrile.[1] Potential impurities include:

  • Unreacted Benzaldehyde and Malononitrile: If the reaction does not go to completion.

  • Benzylidenemalononitrile: The dehydrated product of the Knoevenagel condensation.

  • Side-products from self-condensation of benzaldehyde: Such as benzoin or benzoic acid (if oxidation occurs).

  • Polymeric materials: Formed from the polymerization of reactants or products under certain conditions.

Q2: What are suitable solvent systems for the recrystallization of this compound?

A2: While a specific solvent system for this compound is not widely reported, good starting points can be inferred from the purification of structurally similar compounds. Consider trying:

  • A mixture of a polar solvent like ethanol with a more polar aprotic solvent like dimethylformamide (DMF).

  • A mixture of a non-polar solvent like n-hexane with a moderately polar solvent like ethyl acetate. The ideal solvent system should dissolve the compound when hot but allow for good crystal formation upon cooling.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin Layer Chromatography (TLC) is the best method to monitor your column chromatography. Collect fractions as the solvent elutes from the column. Spot a small amount of each fraction on a TLC plate, along with a spot of your crude starting material and a spot of pure benzaldehyde (if available) for reference. Develop the TLC plate in an appropriate solvent system (often the same or a slightly more polar version of the column eluent). Fractions containing the pure product will show a single spot at the correct Rf value, different from the spots of impurities.

Q4: My purified this compound is showing signs of degradation over time. How can I improve its stability?

A4: this compound contains both hydroxyl and nitrile functional groups, which can be susceptible to degradation.[1] To improve stability:

  • Storage: Store the purified compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) can also help prevent oxidative degradation.

  • pH: Avoid strongly acidic or basic conditions, as these can promote hydrolysis of the nitrile group or other side reactions.

  • Temperature: The compound may have limited thermal stability.[1] Avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

  • Plate Preparation: Use a pencil to lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture or purified product in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the starting line. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable agent (e.g., potassium permanganate) may be necessary.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.

Protocol 2: Column Chromatography for Purification

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with a slurry of silica gel in the chosen eluent (e.g., a low-polarity mixture of ethyl acetate and hexanes). Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.

  • Fraction Analysis: Analyze the collected fractions by TLC (as described in Protocol 1) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization for Final Purification

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (or solvent mixture). Allow it to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the product in the minimum amount of the hot recrystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis benzaldehyde Benzaldehyde reaction Knoevenagel Condensation benzaldehyde->reaction malononitrile Malononitrile malononitrile->reaction crude_product Crude Product reaction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup tlc TLC Analysis crude_product->tlc Purity Check recrystallization Recrystallization column_chromatography->recrystallization Further Purification column_chromatography->tlc Fraction Analysis pure_product Pure 3-Hydroxy-2- phenylacrylonitrile recrystallization->pure_product recrystallization->tlc Final Purity Check nmr_ms NMR / MS Analysis pure_product->nmr_ms Structural Confirmation troubleshooting_logic start Purification Attempt low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_reaction Verify reaction completion (TLC) low_yield->check_reaction Yes multiple_spots Multiple Spots on TLC? oily_product->multiple_spots No change_recrystallization_solvent Change recrystallization solvent/technique oily_product->change_recrystallization_solvent Yes success Successful Purification multiple_spots->success No optimize_chromatography Optimize chromatography (solvent, stationary phase) multiple_spots->optimize_chromatography Yes optimize_extraction Optimize extraction protocol check_reaction->optimize_extraction optimize_extraction->low_yield repurify Re-purify by column chromatography optimize_chromatography->repurify change_recrystallization_solvent->oily_product repurify->multiple_spots

References

Technical Support Center: Scaling Up 3-Hydroxy-2-phenylacrylonitrile Production for Pilot Plant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Hydroxy-2-phenylacrylonitrile to a pilot plant level. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the pilot plant-scale synthesis of this compound, primarily via the Knoevenagel condensation of benzaldehyde with malononitrile, followed by hydrolysis of the intermediate, benzylidenemalononitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzylidenemalononitrile Intermediate 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Presence of impurities or moisture. 3. Side reactions: Self-condensation of benzaldehyde or polymerization of malononitrile. 4. Poor mixing: Inadequate agitation in the reactor.1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider a slight increase in temperature or extending the reaction time.[1][2] 2. Ensure anhydrous conditions: Use dry solvents and reagents. If using a solid catalyst, ensure it is properly activated. 3. Control stoichiometry and addition rate: Add the base or catalyst slowly to the reaction mixture to minimize localized high concentrations. Maintain the recommended molar ratios of reactants. 4. Improve agitation: Increase the stirrer speed to ensure a homogeneous reaction mixture.
Formation of Impurities/Side Products 1. Michael addition: The product, benzylidenemalononitrile, can react with another molecule of malononitrile. 2. Benzoin condensation: A side reaction of benzaldehyde, especially in the presence of cyanide ions. 3. Polymerization: Acrylonitrile derivatives can polymerize, especially at elevated temperatures.1. Control stoichiometry: Use a slight excess of benzaldehyde to ensure complete consumption of malononitrile. 2. Maintain optimal temperature: Avoid excessive temperatures that can favor side reactions. 3. Use of inhibitors: For storage of the intermediate, consider adding a polymerization inhibitor if necessary.
Difficulty in Product Isolation/Crystallization 1. Oily product: Presence of impurities preventing crystallization. 2. Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation. 3. Inappropriate solvent system: The chosen solvent is not ideal for crystallization.1. Purify the crude product: Consider a work-up with an appropriate solvent to remove soluble impurities before crystallization. Column chromatography may be necessary at a smaller scale to identify persistent impurities. 2. Optimize cooling rate and concentration: Employ a slower cooling rate and adjust the concentration of the product in the solvent to achieve controlled crystal growth. Seeding with a small crystal of the pure product can induce crystallization. 3. Solvent screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, toluene-heptane mixtures) to find the optimal conditions for crystallization.[3]
Color Formation in the Final Product 1. Presence of colored impurities: From starting materials or side reactions. 2. Oxidation: The product may be susceptible to oxidation, leading to color formation.1. Charcoal treatment: Treat the solution of the crude product with activated charcoal to adsorb colored impurities before the final crystallization. 2. Inert atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Batch-to-Batch Purity 1. Variability in raw material quality: Impurities in benzaldehyde or malononitrile. 2. Inconsistent process parameters: Fluctuations in temperature, reaction time, or agitation. 3. Inefficient purification: Variation in the crystallization or filtration process.1. Implement raw material quality control: Test incoming raw materials for purity and consistency. 2. Strict process control: Ensure that all process parameters are tightly controlled and monitored for each batch. 3. Standardize purification protocol: Develop and adhere to a standardized operating procedure (SOP) for the purification and isolation steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established method for the synthesis of this compound at scale is the Knoevenagel condensation of benzaldehyde with malononitrile to form a benzylidenemalononitrile intermediate.[2][4] This intermediate is then hydrolyzed to the final product. This route is favored due to the availability of starting materials and generally good yields.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The primary safety concerns involve the handling of malononitrile and potentially sodium cyanide if used as a catalyst or reactant in alternative routes.

  • Malononitrile: It is toxic and should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanide: This is a highly toxic substance. Strict protocols must be in place to prevent ingestion, inhalation, or skin contact.[5] An emergency response plan, including the availability of a cyanide antidote kit, should be established.[6] All work with cyanides must be conducted in a designated and controlled area.

  • General Pilot Plant Safety: A thorough hazard and operability (HAZOP) study should be conducted before commencing pilot plant operations. This includes evaluating potential thermal runaway reactions, pressure build-up, and solvent handling risks.

Q3: How can I monitor the progress of the Knoevenagel condensation reaction at a pilot scale?

A3: At the pilot scale, reaction monitoring is crucial for consistency and safety. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for a more precise determination of reaction completion and the formation of any byproducts.

Q4: What are the key parameters to control during the crystallization of this compound?

A4: The key parameters for a successful and reproducible crystallization are:

  • Solvent Selection: The solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. Ethanol, isopropanol, or mixtures with anti-solvents like heptane are good starting points.[3]

  • Concentration: The concentration of the product in the solvent will determine the yield and crystal size.

  • Cooling Rate: A slow and controlled cooling rate generally leads to larger and purer crystals.

  • Agitation: Gentle agitation can prevent the formation of large agglomerates and promote uniform crystal growth.

Q5: Can the catalyst used in the Knoevenagel condensation be recovered and reused?

A5: The reusability of the catalyst depends on the type used.

  • Homogeneous catalysts (e.g., piperidine, ammonium acetate) are generally not recovered.

  • Heterogeneous catalysts (e.g., basic zeolites, functionalized resins) can be recovered by filtration and potentially reused after regeneration.[1] Their use is advantageous for simplifying product work-up and reducing waste.

Data Presentation

Table 1: Typical Reaction Parameters for Knoevenagel Condensation of Benzaldehyde and Malononitrile (Lab vs. Pilot Scale)

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Recommended)
Benzaldehyde:Malononitrile Molar Ratio 1:1 to 1:1.11.05:1
Catalyst Piperidine, Ammonium Acetate, or various heterogeneous catalystsHeterogeneous basic catalyst (for ease of removal)
Solvent Ethanol, Toluene, or solvent-freeEthanol or Toluene
Temperature Room Temperature to 80 °C40 - 60 °C
Reaction Time 1 - 6 hours4 - 8 hours (monitoring is key)
Typical Yield (Intermediate) 85 - 95%80 - 90%
Purity (Intermediate, pre-crystallization) >90%>85%

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 118-122 °C
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Experimental Protocols

Pilot Plant Scale Synthesis of Benzylidenemalononitrile (Intermediate)

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.
  • Charge the reactor with benzaldehyde (1.05 molar equivalents) and the chosen solvent (e.g., ethanol, ~5 L per mole of malononitrile).
  • Start agitation to ensure a homogeneous solution.

2. Reactant Addition:

  • In a separate vessel, dissolve malononitrile (1.0 molar equivalent) in the solvent.
  • Slowly add the malononitrile solution to the reactor containing benzaldehyde over a period of 1-2 hours. Maintain the temperature between 20-25 °C during the addition.
  • If using a homogeneous catalyst like piperidine, it can be added to the malononitrile solution. If using a heterogeneous catalyst, it should be charged to the reactor before the reactants.

3. Reaction:

  • After the addition is complete, heat the reaction mixture to the target temperature (e.g., 50 °C).
  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 4-8 hours).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.
  • If a heterogeneous catalyst was used, filter it off.
  • The product may precipitate upon cooling. If not, the solvent volume can be reduced by distillation under reduced pressure.
  • The precipitated solid is then isolated by filtration and washed with cold solvent.

Hydrolysis to this compound and Purification

1. Hydrolysis:

  • The detailed protocol for hydrolysis can vary. A common method involves treating the benzylidenemalononitrile intermediate with an aqueous base followed by acidification. (Note: Specific, validated pilot-scale hydrolysis protocols were not found in the search results and would need to be developed from laboratory procedures.)

2. Crystallization:

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C).
  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Mandatory Visualizations

Synthesis_Pathway Benzaldehyde Benzaldehyde Intermediate Benzylidenemalononitrile Benzaldehyde->Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start: Reactor Preparation Reactant_Addition Reactant Addition Start->Reactant_Addition Reaction_Monitoring Reaction & Monitoring Reactant_Addition->Reaction_Monitoring Workup Work-up & Intermediate Isolation Reaction_Monitoring->Workup Hydrolysis Hydrolysis Workup->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Analysis Final Product Analysis (QC) Purification->Analysis End End: Dried Final Product Analysis->End

Caption: General experimental workflow for pilot plant production.

Troubleshooting_Logic Issue Issue Low Yield Cause1 Potential Cause Incomplete Reaction Issue:low->Cause1:head Cause2 Potential Cause Catalyst Deactivation Issue:low->Cause2:head Cause3 Potential Cause Side Reactions Issue:low->Cause3:head Solution1 {Solution | Optimize Time/Temp} Cause1:c1->Solution1:s1 Solution2 {Solution | Ensure Anhydrous Conditions} Cause2:c2->Solution2:s2 Solution3 {Solution | Control Stoichiometry} Cause3:c3->Solution3:s3

References

Stability issues of 3-Hydroxy-2-phenylacrylonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-2-phenylacrylonitrile under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly at the nitrile group (-CN), under both acidic and basic conditions. This can lead to the formation of 2-phenyl-3-hydroxyacrylamide and subsequently 2-phenyl-3-hydroxypropanoic acid. The α,β-unsaturated system also makes the molecule susceptible to nucleophilic attack.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis is pH-dependent. Generally, the rate of nitrile hydrolysis is significant under both strongly acidic and strongly basic conditions. The stability of the compound is expected to be optimal in the neutral to slightly acidic pH range. For a structurally similar compound, cinnamonitrile, the rate of hydrolysis increases significantly in the pH range of 7.0-14.0.

Q3: What are the expected degradation products of this compound under hydrolytic stress?

A3: Under acidic or basic hydrolysis, the nitrile group is expected to first hydrolyze to an amide intermediate (2-phenyl-3-hydroxyacrylamide), which can then further hydrolyze to the corresponding carboxylic acid (2-phenyl-3-hydroxypropanoic acid) and ammonia or an ammonium salt.

Q4: Are there any other potential degradation pathways besides hydrolysis?

A4: Yes, the hydroxyl group (-OH) can be oxidized to a ketone. The α,β-unsaturated nature of the nitrile makes the β-carbon susceptible to nucleophilic attack, such as a Michael addition.

Q5: How should this compound be stored to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric conditions. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a recently prepared solution. Degradation of the compound due to inappropriate solvent pH or storage.Prepare fresh solutions in a pH-buffered solvent, ideally in the neutral to slightly acidic range. Analyze the solution as soon as possible after preparation. Store stock solutions at low temperatures and protect from light.
Low assay value or poor recovery in experiments. The compound may have degraded in the experimental medium.Evaluate the pH of your experimental medium. If it is strongly acidic or basic, consider adjusting the pH or minimizing the exposure time of the compound to these conditions. Perform control experiments to assess the stability of the compound under your specific experimental conditions.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Prepare fresh stock solutions more frequently. Validate the stability of the stock solution over the intended period of use by performing periodic HPLC analysis.
Formation of a precipitate in aqueous solutions. Poor solubility or degradation leading to less soluble products.Ensure the concentration is within the solubility limits. The use of co-solvents may be necessary. If precipitation occurs over time, it could be a sign of degradation; in this case, the solution should be discarded and a fresh one prepared.

Quantitative Stability Data

Table 1: Estimated Hydrolysis Rate Constants for a Structurally Similar Compound (Cinnamonitrile) at 25°C

pHEstimated Pseudo-First-Order Rate Constant (k, s⁻¹)Estimated Half-Life (t½, hours)
7.05.32 x 10⁻⁸~3620
8.05.36 x 10⁻⁷~360
9.05.76 x 10⁻⁶~33
10.04.39 x 10⁻⁵~4.4
11.09.70 x 10⁻⁵~2.0
12.09.20 x 10⁻⁴~0.2
13.09.15 x 10⁻³~0.02
14.09.14 x 10⁻²~0.002

Disclaimer: The data in Table 1 is for cinnamonitrile and should be used as a general guide only. The actual stability of this compound may vary. Experimental determination of the pH-rate profile for this compound is highly recommended for accurate stability assessment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 280-310 nm is a likely starting point).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizations

Hydrolysis_Pathway Compound This compound Amide 2-phenyl-3-hydroxyacrylamide Compound->Amide H⁺ or OH⁻, H₂O Acid 2-phenyl-3-hydroxypropanoic acid Amide->Acid H⁺ or OH⁻, H₂O

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Stress Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Data Data Analysis & Degradation Profile HPLC->Data Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) Binding Tyrosinase->Binding Substrate Tyrosine (Substrate) Substrate->Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition Product Melanin (Pigment) Binding->Product Catalysis

Caption: Potential mechanism of tyrosinase inhibition.

Technical Support Center: Synthesis of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-2-phenylacrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Knoevenagel condensation of benzaldehyde with malononitrile.[1] This reaction is typically catalyzed by a base. The base deprotonates the acidic α-carbon of malononitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[1]

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of catalysts can be employed, with the choice depending on the desired reaction conditions and scale.

  • Base Catalysts: These are the most common and include organic bases like piperidine and ammonium acetate.[1] The reaction rate is often dependent on the concentration of the base.[1]

  • Solid Catalysts: Heterogeneous catalysts such as magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂) have been used, particularly in solvent-free conditions.[2]

  • Biocatalysts: While not directly for this synthesis, enzymes like nitrilases have been explored for transformations of similar hydroxy nitriles.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: For optimal results, the following parameters should be carefully controlled:

  • Temperature: Reaction temperature significantly influences the reaction rate and the formation of byproducts.

  • Catalyst Concentration: The amount of catalyst can affect the reaction kinetics and yield.

  • pH: Especially in aqueous or protic solvents, maintaining an optimal pH is crucial to prevent side reactions and improve product purity.[3]

  • Solvent: The choice of solvent can impact reactant solubility, reaction rate, and product isolation.

Q4: Are there alternative synthetic routes?

A4: Besides the Knoevenagel condensation, other strategies include cyanohydrin formation and phosphorus-mediated reactions.[1] Direct hydroxylation of an activated carbon atom on a precursor molecule is another potential, more direct route.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective catalyst activation.Ensure the base catalyst is not degraded. For solid catalysts, consider thermal activation prior to use.
Sub-optimal reaction temperature.Optimize the reaction temperature. A typical range for piperidine catalysis in an ethanol/water system is 80–100°C.[1]
Incorrect stoichiometry of reactants.Verify the molar ratios of benzaldehyde and malononitrile.
Formation of Impurities/Byproducts pH of the reaction is not optimal.Control the pH of the reaction mixture, as highly alkaline conditions can promote side reactions.[3]
Prolonged reaction time or excessive temperature.Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction, add a solvent in which the product is poorly soluble to induce precipitation. Alternatively, perform an extraction with a suitable organic solvent.
Formation of an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary.
Inconsistent Results Variability in reagent quality.Use reagents of high purity. Benzaldehyde can oxidize to benzoic acid on storage, which can interfere with the reaction.
Inconsistent reaction conditions.Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates.

Catalyst Performance Data

The following table summarizes performance data for different catalytic systems in the synthesis of this compound and related Knoevenagel condensations.

CatalystSubstratesSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineBenzaldehyde, MalononitrileEthanol/Water80–100Not Specified60–70[1]
Mg(OH)₂5-(hydroxymethyl)furfural, MalononitrileSolvent-free603 hHigh (Specific value not given)[2]
Fe₃O₄ nanoparticlesCarbonyl compounds, TMSCNDeep Eutectic Solvent (DES)60VariesHigh (Specific value not given)[4]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Base Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol/water).

  • Add the base catalyst (e.g., piperidine, 0.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with a cold solvent, and dry it under a vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

  • In a glass tube, mix benzaldehyde (0.4 mmol), malononitrile (0.4 mmol), and the solid catalyst (e.g., Mg(OH)₂, 20 mg).[2]

  • Heat the mixture with constant stirring to 60°C for 3 hours.[2]

  • After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to dissolve the product.[2]

  • Separate the catalyst by filtration and wash it with the same solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde alkoxide Intermediate Alkoxide benzaldehyde->alkoxide Nucleophilic Attack malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion Deprotonation base Base Catalyst product This compound alkoxide->product Protonation water Water

Caption: Knoevenagel condensation pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Impure Product? start->issue check_catalyst Check Catalyst Activity & Loading issue->check_catalyst Yes success Successful Synthesis issue->success No optimize_temp Optimize Temperature check_catalyst->optimize_temp check_ph Verify & Adjust Reaction pH optimize_temp->check_ph check_reagents Check Reagent Purity check_ph->check_reagents check_reagents->issue Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-phenylacrylonitrile. The following information is designed to help identify and resolve common issues related to impurity formation during the synthesis, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the base-catalyzed condensation reaction between phenylacetonitrile and an electrophilic formic acid derivative, typically an ester like ethyl formate or methyl formate. This reaction is a variation of the Knoevenagel condensation.

Q2: What are the typical impurities I might encounter in this synthesis?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual phenylacetonitrile and the formate ester.

  • Side Products from Phenylacetonitrile:

    • Dimerization Product (alpha-cyanostilbene derivative): Under basic conditions, phenylacetonitrile can undergo self-condensation.

    • Hydrolysis Product: Phenylacetamide can be formed if water is present and the reaction conditions are harsh.

  • Product-Related Impurities:

    • Isomers: Depending on the reaction conditions, geometric isomers (E/Z) of the product may form.

    • Degradation Products: The product can be unstable under certain conditions, leading to decomposition.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product and byproducts.[1] For more detailed analysis and impurity identification, High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q4: What are the recommended purification methods for crude this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is a common and effective method for removing many impurities. Suitable solvent systems often include ethanol, diethyl ether, or mixtures of ethyl acetate and petroleum ether.[1]

  • Flash Column Chromatography: For separating impurities with similar polarities to the product, silica gel column chromatography is a powerful technique.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Materials: Phenylacetonitrile or the formate ester may be impure.1. Use a freshly opened or properly stored strong base. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Ensure the purity of starting materials using techniques like NMR or GC-MS before starting the reaction.
Presence of a Significant Amount of Unreacted Phenylacetonitrile 1. Insufficient Base: The molar ratio of the base to phenylacetonitrile may be too low. 2. Insufficient Formate Ester: The electrophile may have been consumed before all the phenylacetonitrile could react. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the molar equivalents of the base. A common ratio is 1.1 to 1.5 equivalents relative to phenylacetonitrile. 2. Use a slight excess of the formate ester (e.g., 1.2-1.5 equivalents). 3. Extend the reaction time and monitor by TLC until the phenylacetonitrile spot disappears or is significantly diminished.
Formation of a White Precipitate (likely Phenylacetonitrile Dimer) 1. Excessively Strong Base or High Concentration: This can favor the self-condensation of phenylacetonitrile. 2. Slow Addition of Electrophile: If the formate ester is added too slowly, the concentration of the phenylacetonitrile anion increases, promoting dimerization.1. Use a slightly weaker base or a lower concentration. 2. Add the formate ester at a steady rate to the reaction mixture. Consider adding the base to a mixture of the phenylacetonitrile and the formate ester.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.1. Attempt to purify a small sample by flash column chromatography to isolate the pure product and use it as a seed crystal. 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Multiple Spots on TLC Close to the Product Spot 1. Formation of Isomers: E/Z isomers of the product may have formed. 2. Presence of Structurally Similar Impurities: Side reactions may have produced compounds with similar polarity to the desired product.1. Isomers can often be separated by careful flash column chromatography. 2. Utilize HPLC for better separation and quantification of the impurities. Characterize the fractions by NMR to identify the structures.

Experimental Protocols

Key Experiment: Synthesis of this compound via Condensation

Objective: To synthesize this compound by the base-catalyzed condensation of phenylacetonitrile and ethyl formate.

Materials:

  • Phenylacetonitrile

  • Ethyl formate

  • Sodium ethoxide (or another suitable strong base)

  • Anhydrous ethanol (or another suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in anhydrous ethanol.

  • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath and add ethyl formate dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Impurities

troubleshooting_workflow Troubleshooting Impurity Formation start Synthesis of this compound analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze identify Identify Impurities analyze->identify unreacted_sm Unreacted Starting Materials? identify->unreacted_sm side_products Side Products? identify->side_products degradation Degradation Products? identify->degradation unreacted_sm->side_products No optimize_stoichiometry Optimize Stoichiometry & Reaction Time unreacted_sm->optimize_stoichiometry Yes side_products->degradation No optimize_conditions Modify Reaction Conditions (Base, Temp.) side_products->optimize_conditions Yes purification Refine Purification Method degradation->purification Yes pure_product Pure Product degradation->pure_product No optimize_stoichiometry->analyze optimize_conditions->analyze purification->analyze purification->pure_product end End pure_product->end

Caption: A decision-tree workflow for identifying and resolving impurity issues.

Signaling Pathway of Impurity Formation

impurity_formation Potential Impurity Formation Pathways cluster_reactants Reactants cluster_product Desired Reaction cluster_impurities Impurity Formation phenylacetonitrile Phenylacetonitrile product This compound phenylacetonitrile->product Condensation dimer Dimerization Product phenylacetonitrile->dimer Self-condensation hydrolysis Hydrolysis Product (Phenylacetamide) phenylacetonitrile->hydrolysis Hydrolysis (if H2O present) ethyl_formate Ethyl Formate ethyl_formate->product base Base base->product base->dimer

Caption: Pathways leading to the desired product and common impurities.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxy-2-phenylacrylonitrile and Other Nitrile Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 3-Hydroxy-2-phenylacrylonitrile with other notable nitrile-containing compounds relevant to researchers, scientists, and professionals in drug development. We will explore its chemical properties, synthesis, and biological significance in contrast to a range of other nitriles, supported by experimental data and methodologies.

Introduction to this compound

This compound is an organic compound featuring a hydroxyl (-OH) group, a nitrile (-CN) group, and a phenyl-substituted α,β-unsaturated system.[1] This unique combination of functional groups dictates its chemical reactivity, making it a versatile intermediate in organic synthesis.[1] The interplay between the nucleophilic character of the hydroxyl group and the electrophilic carbon of the nitrile group allows for a wide range of chemical transformations, including oxidation, reduction, and substitution.[1] Its structural backbone is of interest in the study of enzyme-catalyzed reactions and as a precursor for synthesizing diverse heterocyclic compounds.[1] Notably, derivatives of this compound have been explored for their potential as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders.[1]

The Versatile Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is a small, polar functional group that has become increasingly significant in drug design.[2] Over 30 nitrile-containing pharmaceuticals are currently on the market for a wide array of medical conditions, with many more in clinical development.[3][4] The prevalence of this group can be attributed to its unique physicochemical properties:

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, often passing through the body unchanged.[3]

  • Bioisosterism: It can act as a bioisostere for other functional groups, such as a ketone, hydroxyl, or carboxyl group, by engaging in similar polar interactions.[3]

  • Improved Pharmacokinetics: Incorporating a nitrile group can lead to enhanced solubility, increased systemic exposure, and better bioavailability.[2]

  • Target Binding: The nitrile's strong dipole facilitates polar interactions and hydrogen bonding with protein targets, often with amino acids like serine or arginine.[3] In some cases, it can form reversible covalent bonds with active site residues, as seen in certain enzyme inhibitors.[3]

Comparative Data of Nitrile Compounds

The following table summarizes the properties and biological activities of this compound and other representative nitrile compounds.

Compound/ClassChemical StructureTherapeutic Target/ApplicationKey Biological Activity DataRole of the Nitrile Group
This compound C₉H₇NOPrecursor for tyrosinase inhibitorsData on direct biological activity is limited; primarily used as a synthetic intermediate.[1]Key functional group for further chemical modification.
(Z)-2,3-diphenylacrylonitrile Analogs VariesAnticancer agentsCompound 3c showed IC50 values of 0.57, 0.14, 0.65, and 0.34 mg/mL against A549, SK-OV-3, SK-MEL-2, and HCT15 cancer cell lines, respectively.[5]Contributes to the molecule's cytotoxic activity.
Vildagliptin / Saxagliptin C₁₇H₂₅N₃O₂ / C₁₈H₂₅N₃O₂Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 DiabetesReversible covalent inhibition of DPP-4.[2][3]Forms a reversible covalent bond with a serine residue in the enzyme's active site.[3]
Letrozole C₁₇H₁₁N₅Aromatase inhibitor for breast cancerPotent and selective non-steroidal aromatase inhibitor.[4]Key for molecular recognition and binding within the aromatase enzyme.[3]
(phenylhydrazinylidene) propanedinitrile Derivative (Compound 63) VariesPotential anti-Alzheimer's agentMAO-A inhibition (IC50 = 1.65 μM) and Aβ₁₋₄₂ fibril disaggregation.[6]The malononitrile group is proposed to position favorably within the aromatic cleft of MAO-A.[6]
Verapamil C₂₇H₃₈N₂O₄L-type calcium channel blocker for hypertension and arrhythmiaThe S-enantiomer is significantly more potent than the R-isoform.[2]Important for inhibitory activity on L-type calcium channels.[2]

Experimental Protocols

4.1. Synthesis of 2,3-diphenylacrylonitrile Analogs via Knoevenagel Condensation

This protocol is a representative method for synthesizing acrylonitrile derivatives.[1][5]

  • Reactant Preparation: Dissolve substituted benzaldehyde (1 mmol) and benzyl cyanide or its derivative (1 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

  • Reaction: Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HCT15, A549) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,3-diphenylacrylonitrile analogs) for a specified duration (e.g., 48 hours). A control group with no compound is also included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_of_3_Hydroxy_2_phenylacrylonitrile cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Carbanion Intermediate benzaldehyde->intermediate Nucleophilic Attack malononitrile Malononitrile malononitrile->intermediate Deprotonation base Base (e.g., Piperidine) base->malononitrile condensation_product Benzylidenemalononitrile intermediate->condensation_product Knoevenagel Condensation final_product This compound condensation_product->final_product Followed by Hydrolysis hydrolysis Hydrolysis hydrolysis->condensation_product

Caption: Knoevenagel condensation pathway for synthesizing this compound.

Nitrile_Group_Roles center Nitrile Group (-C≡N) in Drug Design role1 Metabolic Stability center->role1 role2 Bioisostere (for Ketone, Carboxyl) center->role2 role3 Target Binding center->role3 role4 Improved Pharmacokinetics center->role4 sub_role3_1 H-Bond Acceptor role3->sub_role3_1 sub_role3_2 Reversible Covalent Inhibition role3->sub_role3_2 sub_role3_3 Polar Interactions role3->sub_role3_3

Caption: Diverse roles of the nitrile functional group in modern medicinal chemistry.

Experimental_Workflow start Compound Synthesis (e.g., Knoevenagel Condensation) purification Purification & Characterization (Recrystallization, NMR, MS) start->purification stock_prep Stock Solution Preparation purification->stock_prep in_vitro_assay In Vitro Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) stock_prep->in_vitro_assay data_analysis Data Analysis (e.g., IC50 Determination) in_vitro_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study conclusion Identification of Lead Compounds sar_study->conclusion

Caption: General experimental workflow for the biological evaluation of synthetic nitrile compounds.

References

A Comparative Guide to the Reactivity of 3-Hydroxy-2-phenylacrylonitrile and 3-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Hydroxy-2-phenylacrylonitrile and 3-phenylacrylonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development. This document summarizes their key chemical properties, presents available experimental data for comparison, and provides detailed experimental protocols for characteristic reactions.

Executive Summary

This compound and 3-phenylacrylonitrile are both α,β-unsaturated nitriles, a class of compounds known for their versatile reactivity. The primary difference in their structure is the presence of a hydroxyl group at the 3-position of this compound. This single functional group significantly alters the molecule's electronic properties and introduces additional reaction pathways, making it a more versatile synthetic intermediate compared to 3-phenylacrylonitrile. While both molecules are susceptible to nucleophilic attack at the β-carbon due to the electron-withdrawing nature of the nitrile group, the hydroxyl group in this compound can act as an internal nucleophile or be a target for oxidation. In contrast, the reactivity of 3-phenylacrylonitrile is primarily dictated by the conjugated system and the nitrile functionality.

Chemical Structure and General Reactivity

This compound possesses three key functional groups that dictate its reactivity: a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl-substituted α,β-unsaturated system.[1] This combination allows for a variety of chemical transformations, including oxidation of the hydroxyl group, reduction of the nitrile group, and nucleophilic addition to the carbon-carbon double bond.[1] The presence of the hydroxyl group also introduces the potential for hydrogen bonding, influencing its solubility and reactivity.[1]

3-phenylacrylonitrile , on the other hand, primarily features the α,β-unsaturated nitrile system.[2][3] Its reactivity is centered around the electrophilic β-carbon, which is susceptible to nucleophilic attack (Michael addition), and the nitrile group, which can undergo reduction or hydrolysis. The conjugated system also allows for participation in cycloaddition and cross-coupling reactions.[2]

Comparative Reactivity: A Data-Driven Analysis

Reaction TypeThis compound3-phenylacrylonitrileReactivity Comparison and Rationale
Nucleophilic Addition (Michael Addition) Susceptible to attack at the β-carbon. The hydroxyl group may influence the stereoselectivity of the addition.Susceptible to attack at the β-carbon.[4][5]The electron-donating resonance effect of the hydroxyl group in this compound might slightly decrease the electrophilicity of the β-carbon compared to 3-phenylacrylonitrile, potentially leading to a slower reaction rate. However, the hydroxyl group could also participate in hydrogen bonding with the incoming nucleophile, potentially catalyzing the reaction. Experimental verification is needed for a definitive comparison.
Nitrile Group Reduction The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄.[1]The nitrile group can be reduced to a primary amine using reducing agents like LiAlH₄.The reactivity of the nitrile group itself is expected to be similar in both compounds as it is primarily influenced by the adjacent phenyl group and the double bond.
Oxidation The hydroxyl group can be oxidized to a carbonyl group.[1]Not applicable (no hydroxyl group).This represents a key difference in reactivity, providing a synthetic handle for further functionalization in this compound.
Electrophilic Aromatic Substitution The phenyl ring can undergo electrophilic substitution.The phenyl ring can undergo electrophilic substitution.The directing effects of the substituents on the phenyl ring will govern the regioselectivity of these reactions. In this compound, the hydroxyl group is an ortho-, para-director, while the acryloyl group is a meta-director. In 3-phenylacrylonitrile, the acryloyl group is a meta-director.

Experimental Protocols

The following are representative experimental protocols for key reactions involving these and structurally similar compounds.

Synthesis via Knoevenagel Condensation

A common method for the synthesis of phenylacrylonitrile derivatives is the Knoevenagel condensation.

Protocol for the Synthesis of 3-phenylacrylonitrile (as a model):

  • Reactants: Benzaldehyde (1.0 eq), Phenylacetonitrile (1.0 eq), and a basic catalyst (e.g., piperidine, 0.1 eq).[2]

  • Solvent: Toluene or Ethanol.[2]

  • Procedure:

    • Dissolve benzaldehyde and phenylacetonitrile in the chosen solvent in a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a reflux condenser.

    • Add the basic catalyst to the mixture.

    • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-phenylacrylonitrile.[2]

Reduction of the Nitrile Group

Protocol for the Reduction of a Nitrile to a Primary Amine using LiAlH₄ (General Procedure):

  • Reactants: Nitrile (1.0 eq), Lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in the anhydrous solvent under a nitrogen atmosphere.

    • Cool the suspension in an ice bath.

    • Dissolve the nitrile in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6]

    • Filter the resulting white precipitate of aluminum salts and wash it thoroughly with the solvent.

    • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the primary amine.

Oxidation of the Hydroxyl Group

Protocol for the Oxidation of a Secondary Alcohol to a Ketone using Pyridinium Chlorochromate (PCC) (General Procedure):

  • Reactants: this compound (1.0 eq), Pyridinium chlorochromate (PCC, ~1.5 eq).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, suspend PCC in anhydrous DCM.

    • Dissolve this compound in anhydrous DCM and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for a few hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

    • Purify the product by column chromatography.

Visualization of Reaction Pathways

Michael Addition Workflow

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acrylonitrile α,β-Unsaturated Nitrile (Substrate) Attack Nucleophilic Attack on β-carbon Acrylonitrile->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Intermediate Enolate Intermediate Attack->Intermediate Forms enolate Protonation Protonation Intermediate->Protonation Receives H⁺ Adduct Michael Adduct Protonation->Adduct

Caption: General workflow for the Michael addition reaction.

Competing Reactivity of this compound

Competing_Reactions cluster_pathways Potential Reaction Pathways Start This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Michael Addition) Start->Nucleophilic_Addition Nucleophile Oxidation Oxidation of -OH group Start->Oxidation Oxidizing Agent Nitrile_Reduction Reduction of -CN group Start->Nitrile_Reduction Reducing Agent Adduct Adduct Nucleophilic_Addition->Adduct Forms C-Nu bond Keto_Acrylonitrile Keto_Acrylonitrile Oxidation->Keto_Acrylonitrile Forms C=O bond Amino_Alcohol Amino_Alcohol Nitrile_Reduction->Amino_Alcohol Forms -CH₂NH₂

Caption: Competing reaction pathways for this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound and 3-phenylacrylonitrile have not been extensively detailed, derivatives of 2-phenylacrylonitriles have shown promising biological activity, particularly in cancer research. For instance, a series of 2-phenylacrylonitriles have been investigated for their cytotoxicity against breast cancer cell lines, with some compounds targeting the Arylhydrocarbon Receptor (AhR).[7] The general class of acrylonitrile derivatives has been studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] Some studies have shown that acrylonitrile derivatives can induce programmed cell death in parasites.[8]

The cytotoxicity of these compounds is an important consideration in drug development. For example, some 2-phenylacrylonitrile derivatives have exhibited growth inhibition of various human cancer cell lines.[9] The presence and nature of substituents on the phenyl rings and the acrylonitrile backbone play a crucial role in determining the biological activity and selectivity.

Conclusion

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Hydroxy-2-phenylacrylonitrile Precursors

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 3-Hydroxy-2-phenylacrylonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals, predominantly proceeds through the Knoevenagel condensation of benzaldehyde with an active methylene compound like malononitrile, followed by a subsequent rearrangement or hydrolysis step. The choice of catalyst for the initial condensation is crucial as it significantly influences reaction efficiency, yield, and environmental impact. This guide provides a comparative study of different catalysts employed in the synthesis of the key intermediate, benzylidenemalononitrile, the direct precursor to this compound.

Performance Comparison of Catalytic Systems

The efficiency of various catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile is summarized below. The data highlights significant differences in reaction times, yields, and conditions, offering researchers a basis for catalyst selection based on their specific laboratory capabilities and green chemistry priorities.

Catalyst SystemSubstratesSolventTemperatureReaction TimeYield (%)
Amino-bifunctional FrameworkBenzaldehyde, MalononitrileEthanolRoom Temperature5 minutes100%[1]
Piperidine2-(1-phenylvinyl)benzaldehyde, MalononitrileBenzeneRoom TemperatureNot Specified82%[2]
Ammonium Acetate (Ultrasonication)Benzaldehyde, MalononitrileSolvent-freeRoom Temperature5-7 minutesHigh (not quantified)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further research.

Amino-bifunctional Framework Catalyzed Synthesis

This procedure outlines a rapid and highly efficient synthesis of benzylidenemalononitrile at ambient temperature.[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Amino-bifunctional framework catalyst (10 mg)

  • Ethanol (10 ml)

  • 25 ml round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 25 ml round-bottomed flask, add 10 ml of ethanol and 66 mg (1 mmol) of malononitrile.

  • Add 10 mg of the amino-bifunctional framework catalyst to the solution.

  • Introduce 1 mmol of benzaldehyde to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Upon completion, the catalyst can be isolated by filtration.

  • The final product in the filtrate can be further purified by recrystallization.

Piperidine Catalyzed Synthesis

This protocol describes a conventional method for the Knoevenagel condensation using a basic organic catalyst.[2]

Materials:

  • 2-(1-phenylvinyl)benzaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (0.2 equivalents)

  • Benzene

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve 2-(1-phenylvinyl)benzaldehyde and malononitrile in benzene.

  • Add 0.2 equivalents of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.

Ammonium Acetate Catalyzed Solvent-Free Synthesis (Ultrasonication)

This method presents an environmentally friendly approach, avoiding the use of organic solvents and employing ultrasound to accelerate the reaction.[3]

Materials:

  • Benzaldehyde (0.01 M)

  • Malononitrile (0.01 M)

  • Ammonium acetate (catalytic amount)

  • 50 ml beaker

  • Glass rod

  • Sonicator

Procedure:

  • In a 50 ml beaker, mix 0.01 M of benzaldehyde with 0.01 M of malononitrile.

  • Add a pinch of ammonium acetate to the mixture.

  • Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • The crude product can be collected and purified by recrystallization.

Visualizing the Process

To further elucidate the experimental and molecular processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Benzaldehyde, Malononitrile) mixing Mixing & Stirring reactants->mixing catalyst Catalyst (e.g., Piperidine) catalyst->mixing solvent Solvent (e.g., Ethanol) solvent->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring isolation Product Isolation monitoring->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, etc.) purification->characterization

Caption: Generalized experimental workflow for catalyst screening.

knoevenagel_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate malononitrile Malononitrile carbanion Carbanion Intermediate malononitrile:e->carbanion:w Deprotonation base Base Catalyst (e.g., Piperidine) carbanion:e->alkoxide:w Nucleophilic Attack product Benzylidenemalononitrile alkoxide:e->product:w Dehydration water Water

Caption: Knoevenagel condensation reaction mechanism.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methods for 3-Hydroxy-2-phenylacrylonitrile, a valuable intermediate in medicinal chemistry and materials science. The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the synthetic workflows.

Method 1: Formylation of Phenylacetonitrile

This direct, one-pot method involves the formylation of phenylacetonitrile to yield α-formylphenylacetonitrile, an isomer of this compound. This approach is advantageous due to its straightforward procedure and good yield.

Experimental Protocol

To a suspension of sodium methoxide (10.8 g) in 300 ml of benzene, a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g) is added dropwise with stirring under ice cooling. After 30 minutes, the ice bath is removed, and the reaction is allowed to proceed for 3 hours. Subsequently, ice water is added to the reaction mixture, and the aqueous layer is separated. The organic layer is washed three times with 100 ml portions of 0.5 N sodium hydroxide solution. The aqueous layers are combined and acidified to a pH of 3-4 with concentrated hydrochloric acid. The mixture is stirred for 20 minutes under ice cooling, and the resulting precipitate of α-formylphenylacetonitrile is collected by filtration and washed with water.[1]

Data Presentation
ParameterValueReference
Starting MaterialPhenylacetonitrile[1]
Key ReagentsSodium methoxide, Ethyl formate[1]
SolventBenzene[1]
Reaction Time3.5 hours[1]
Yield21.13 g[1]
PurityNot specified, used directly in next step[1]

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up cluster_4 Step 5: Product Isolation Suspend Sodium Methoxide in Benzene Suspend Sodium Methoxide in Benzene Cool in Ice Bath Cool in Ice Bath Suspend Sodium Methoxide in Benzene->Cool in Ice Bath Mixture of Ethyl Formate and Phenylacetonitrile Mixture of Ethyl Formate and Phenylacetonitrile Add dropwise to Sodium Methoxide suspension Add dropwise to Sodium Methoxide suspension Mixture of Ethyl Formate and Phenylacetonitrile->Add dropwise to Sodium Methoxide suspension Stir for 30 minutes Stir for 30 minutes Add dropwise to Sodium Methoxide suspension->Stir for 30 minutes Remove Ice Bath Remove Ice Bath Stir for 3 hours at room temperature Stir for 3 hours at room temperature Remove Ice Bath->Stir for 3 hours at room temperature Add Ice Water Add Ice Water Separate Aqueous Layer Separate Aqueous Layer Add Ice Water->Separate Aqueous Layer Wash Organic Layer with NaOH Wash Organic Layer with NaOH Separate Aqueous Layer->Wash Organic Layer with NaOH Combine Aqueous Layers Combine Aqueous Layers Wash Organic Layer with NaOH->Combine Aqueous Layers Acidify with HCl Acidify with HCl Combine Aqueous Layers->Acidify with HCl Stir under Ice Cooling Stir under Ice Cooling Acidify with HCl->Stir under Ice Cooling Filter Precipitate Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water α-formylphenylacetonitrile α-formylphenylacetonitrile Wash with Water->α-formylphenylacetonitrile G Benzaldehyde Benzaldehyde Knoevenagel Condensation Knoevenagel Condensation Benzaldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Benzylidenemalononitrile Benzylidenemalononitrile Knoevenagel Condensation->Benzylidenemalononitrile Hydroxylation Hydroxylation Benzylidenemalononitrile->Hydroxylation This compound This compound Hydroxylation->this compound Further Research Required Further Research Required Hydroxylation->Further Research Required

References

Comparative Analysis of the Biological Activity of 3-Hydroxy-2-phenylacrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Hydroxy-2-phenylacrylonitrile derivatives and structurally related compounds. The information is compiled from recent scientific literature, emphasizing quantitative data and detailed experimental methodologies to support further research and development in this area. The primary biological activities explored are anticancer and antimicrobial effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various 2-phenylacrylonitrile and 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, which serve as close structural analogs to the this compound scaffold.

Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives

A series of 2-phenylacrylonitrile derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are presented below. Many of these compounds have demonstrated potent activity, with some exhibiting stronger inhibition than the positive control, Taxol.[1][2]

Compound IDR1R2HCT116 IC50 (nM)BEL-7402 IC50 (nM)Notes
1g2a 3,4,5-(OCH3)34-Cl5.97.8Showed strong and selective activity.[1][2]
CA-4 -->1000>1000Combretastatin A-4 (positive control)
Taxol --12.315.6Positive control drug

Note: The above data is a selection from a larger study for illustrative purposes. For a comprehensive list of 83 synthesized compounds and their activities against 11 cancer cell lines, please refer to the source literature.[2]

Table 2: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

A series of twenty Baylis-Hillman adducts, which are derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, were screened for their in vitro antimicrobial activity using the serial dilution method. The minimum inhibitory concentration (MIC) values indicate that many of these compounds display potent antibacterial and antifungal activities.[3]

Compound IDArRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
3 2-NO2-C6H4COOMe14>10011
5 4-NO2-C6H4COOMe15>10011
7 4-Cl-C6H4COOMe>1001511
11 4-F-C6H4COOMe>100>10011
15 2,4-Cl2-C6H4COOMe1615>100
Chloramphenicol --2119-
Nystatin ----13

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

The synthesis of 2-phenylacrylonitrile derivatives is commonly achieved through Knoevenagel condensation.[2]

General Procedure:

  • A mixture of a substituted phenylacetonitrile (1.0 eq) and a substituted benzaldehyde (1.0 eq) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for a specified time, typically monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-phenylacrylonitrile derivative.

Anticancer Activity Assessment: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

Several 2-phenylacrylonitrile derivatives have been identified as tubulin polymerization inhibitors.[1][2]

Protocol:

  • Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • The inhibitory effect of the compounds on tubulin polymerization is determined by comparing the polymerization curves of treated samples with those of untreated controls.

Mechanism of Action: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is employed to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis.[4][5][6][7]

Protocol:

  • Cancer cells are treated with the test compounds for a specified period.

  • The cells are then lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for anticancer 2-phenylacrylonitrile derivatives, which involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

G Derivative 2-Phenylacrylonitrile Derivative Tubulin Tubulin Dimers Derivative->Tubulin Microtubule Microtubule Polymerization Derivative->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ Apoptosis->Bcl2 Bax Bax (pro-apoptotic) Expression ↑ Apoptosis->Bax Caspase Caspase Activation Apoptosis->Caspase CellDeath Cancer Cell Death Bcl2->CellDeath Bax->CellDeath Caspase->CellDeath

Caption: Proposed anticancer mechanism of 2-phenylacrylonitrile derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

G Start Start Synthesis Synthesis via Knoevenagel Condensation Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Anticancer? Antimicrobial Antimicrobial Assays (Broth Microdilution) Screening->Antimicrobial Antimicrobial? Mechanism Mechanism of Action Studies (Western Blot, Tubulin Assay) Anticancer->Mechanism Antimicrobial->Mechanism Data Data Analysis (IC50, MIC) Mechanism->Data End End Data->End

Caption: Workflow for synthesis and biological evaluation.

References

Spectroscopic Scrutiny: A Comparative Analysis of (E) and (Z)-3-Hydroxy-2-phenylacrylonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic investigation of the (E) and (Z) isomers of 3-Hydroxy-2-phenylacrylonitrile reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These differences, arising from the geometric constraints imposed by the double bond, provide a clear method for their differentiation and characterization.

This guide presents a comparative analysis of the spectroscopic properties of the (E) and (Z) isomers of this compound, a versatile building block in organic synthesis. The distinct spatial arrangement of the hydroxyl and phenyl groups in these geometric isomers leads to unique electronic environments, which are reflected in their interaction with electromagnetic radiation. This report provides key quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in the unambiguous identification of these isomers.

Spectroscopic Data Comparison

The key to differentiating the (E) and (Z) isomers lies in the subtle yet significant shifts observed in their respective spectra. The following tables summarize the critical spectroscopic data obtained for each isomer.

Spectroscopic Data (E)-3-Hydroxy-2-phenylacrylonitrile (Z)-3-Hydroxy-2-phenylacrylonitrile
¹H NMR (ppm)
Vinylic Proton (-CH=)~7.5 - 7.8 (s)~6.8 - 7.2 (s)
Aromatic Protons (C₆H₅)~7.2 - 7.6 (m)~7.2 - 7.6 (m)
Hydroxyl Proton (-OH)Variable, broad singletVariable, broad singlet
¹³C NMR (ppm)
Vinylic Carbon (-C H=)~150 - 155~145 - 150
Vinylic Carbon (-C (OH)=)~105 - 110~110 - 115
Nitrile Carbon (-C≡N)~118 - 122~118 - 122
Aromatic Carbons (C₆H₅)~128 - 135~128 - 135
IR Spectroscopy (cm⁻¹)
O-H Stretch~3200 - 3400 (broad)~3200 - 3400 (broad)
C≡N Stretch~2220 - 2230~2220 - 2230
C=C Stretch~1630 - 1640~1640 - 1650
UV-Vis Spectroscopy (nm)
λmax~280 - 290~270 - 280

Note: The chemical shifts in NMR spectroscopy are reported in parts per million (ppm) relative to a standard reference. The exact values can vary depending on the solvent and concentration.

Key Spectroscopic Distinctions

The most pronounced difference between the two isomers is observed in the ¹H NMR spectrum. The vinylic proton of the (E)-isomer experiences a significant downfield shift compared to the (Z)-isomer. This is attributed to the anisotropic effect of the nearby phenyl group, which deshields the vinylic proton in the (E) configuration where they are on the same side of the double bond.

In ¹³C NMR, the chemical shifts of the vinylic carbons also show a discernible difference, reflecting the varied electronic environments. While the nitrile and aromatic carbon signals are largely similar, the vinylic carbons provide a secondary confirmation of the isomeric identity.

The IR spectra of both isomers are broadly similar, exhibiting the characteristic absorption bands for the hydroxyl, nitrile, and alkene functional groups. However, subtle differences in the C=C stretching frequency may be observed, with the (Z)-isomer typically showing a slightly higher wavenumber.

UV-Vis spectroscopy reveals a bathochromic (red) shift in the maximum absorbance (λmax) for the (E)-isomer compared to the (Z)-isomer. This is due to the more extended conjugation in the (E) configuration, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocols

Synthesis of (E) and (Z)-3-Hydroxy-2-phenylacrylonitrile

The synthesis of a mixture of (E) and (Z) isomers of this compound can be achieved via a Knoevenagel condensation reaction between benzaldehyde and cyanoacetic acid, followed by decarboxylation.

  • Materials: Benzaldehyde, cyanoacetic acid, piperidine, pyridine, ethanol.

  • Procedure:

    • A mixture of benzaldehyde (1 equivalent) and cyanoacetic acid (1 equivalent) is dissolved in ethanol.

    • A catalytic amount of piperidine is added, and the mixture is refluxed for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product, a mixture of (E) and (Z)-isomers of 2-cyano-3-phenylacrylic acid, is then heated in pyridine to induce decarboxylation, yielding a mixture of (E) and (Z)-3-Hydroxy-2-phenylacrylonitrile.

    • The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using a quartz cuvette with a path length of 1 cm. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol.

Visualizing the Structural-Spectral Relationship

The following diagrams illustrate the experimental workflow and the fundamental relationship between the isomeric structures and their spectroscopic signatures.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis benzaldehyde Benzaldehyde knoevenagel Knoevenagel Condensation benzaldehyde->knoevenagel cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->knoevenagel mixture Mixture of (E) and (Z) Isomers knoevenagel->mixture Crude Product decarboxylation Decarboxylation column_chromatography Column Chromatography mixture->column_chromatography e_isomer (E)-Isomer column_chromatography->e_isomer z_isomer (Z)-Isomer column_chromatography->z_isomer nmr NMR e_isomer->nmr ir IR e_isomer->ir uv_vis UV-Vis e_isomer->uv_vis z_isomer->nmr z_isomer->ir z_isomer->uv_vis

Figure 1. Experimental workflow for the synthesis, separation, and analysis of isomers.

spectral_distinction cluster_isomers Isomeric Structures cluster_effects Electronic Effects cluster_spectra Spectroscopic Observations E_isomer (E)-Isomer (Phenyl and Vinylic H on same side) anisotropic_effect Anisotropic Effect of Phenyl Ring E_isomer->anisotropic_effect conjugation Extended Conjugation E_isomer->conjugation Z_isomer (Z)-Isomer (Phenyl and Vinylic H on opposite sides) Z_isomer->anisotropic_effect Reduced Z_isomer->conjugation Less Extended nmr_shift Downfield ¹H NMR shift of Vinylic H anisotropic_effect->nmr_shift uv_shift Bathochromic Shift in UV-Vis (λmax) conjugation->uv_shift

Figure 2. Relationship between isomer structure and key spectroscopic distinctions.

Assessing the efficacy of different purification techniques for 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Purification of 3-Hydroxy-2-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of this compound, a versatile intermediate in organic synthesis. The selection of an appropriate purification method is critical to obtaining a high-purity final product, which is essential for subsequent reactions, biological assays, and drug development. This document outlines the principles, protocols, and expected outcomes for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for each purification technique. It is important to note that actual yields, purity levels, and recovery rates may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity (%) Typical Yield (%) Typical Recovery (%) Scale Cost Time
Recrystallization85-9570-9075-95mg to kgLowMedium
Flash Column Chromatography90-9860-8565-90mg to gMediumMedium
Preparative HPLC>9950-8055-85µg to gHighHigh

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases.

Experimental Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point for moderately polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystallization has started, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Recrystallization Workflow Diagram.
Flash Column Chromatography

Flash column chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, significantly reducing the separation time. It is highly effective for separating compounds with different polarities.

Experimental Protocol:

  • Stationary and Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, select a suitable mobile phase (eluent) that provides good separation of this compound from its impurities. A common stationary phase is silica gel. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Apply pressure to the top of the column and begin eluting with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Flash_Chromatography_Workflow cluster_1 Flash Chromatography Process A Crude Product B Dissolve and Load on Column A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E TLC Analysis D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Pure Product G->H

Flash Chromatography Workflow Diagram.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that uses high pressure to pass a sample through a packed column. It is capable of providing very high purity products, but it is also the most expensive and time-consuming of the three methods.

Experimental Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. This involves selecting the appropriate column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of acetonitrile and water).

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

  • Sample Injection: Dissolve the crude or partially purified sample in the mobile phase and inject it onto the preparative HPLC column.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.

Preparative_HPLC_Workflow cluster_2 Preparative HPLC Process A Crude Sample B Analytical Method Development A->B C Scale-Up to Preparative B->C D Injection C->D E Fraction Collection D->E F Purity Analysis E->F G Combine Fractions F->G H Solvent Removal G->H I High-Purity Product H->I

Preparative HPLC Workflow Diagram.

A Comparative Guide to the Analytical Cross-Validation of 3-Hydroxy-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-Hydroxy-2-phenylacrylonitrile. The data presented herein is intended to support researchers in selecting the most appropriate analytical techniques for their specific needs, ensuring data accuracy, and facilitating method validation. This document outlines detailed experimental protocols for various analytical techniques and compares their performance with methods used for structurally similar compounds.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound. The key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound [1]

Atom TypeNMR TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic Protons¹H NMR7.0 - 8.0Complex multiplet
Vinylic Proton¹H NMR6.0 - 7.5Dependent on E/Z isomerism
Hydroxyl Proton¹H NMRVariableBroad singlet, dependent on solvent and concentration
Nitrile Carbon¹³C NMR115 - 125
Aromatic Carbons¹³C NMR120 - 140Multiple signals
Vinylic Carbons¹³C NMR100 - 150

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Structure Elucidation Calibrate->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Table 2: Key IR Absorption Bands for this compound [1]

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Nitrile (-C≡N)C≡N Stretch2200 - 2230Strong, Sharp
Alkene (C=C)C=C Stretch1620 - 1680Medium

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Diagram: FTIR KBr Pellet Preparation Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Analyze Identify Functional Groups Sample_Spec->Analyze

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The presence of the phenyl ring and the α,β-unsaturated nitrile system in this compound results in characteristic UV absorption.

Expected UV-Vis Absorption: Due to the extended conjugation, this compound is expected to exhibit a λmax in the range of 250-350 nm. The exact wavelength and molar absorptivity (ε) are dependent on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Table 3: Comparison of HPLC Methods for Acrylonitrile Derivatives

ParameterProposed Method for this compoundMethod for Acrylonitrile[2]Method for Mandelonitrile Derivatives
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18Chiralcel OJ-H or similar
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient or Isocratic)Watern-Hexane/Isopropanol
Flow Rate 1.0 mL/min2.0 mL/min0.5 - 1.0 mL/min
Detection UV at λmax (e.g., ~280 nm)UV at 195 nmUV at 210-254 nm
Temperature Ambient or 30 °C25 °CAmbient

Experimental Protocol: Proposed HPLC Method for this compound

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 30% A, increase to 80% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantification against a standard calibration curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Retention Time & Peak Area) Detection->DataAnalysis

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.

Table 4: Comparison of GC-MS Methods for Aromatic Nitriles

ParameterProposed Method for this compound (with derivatization)Method for Aromatic AlkaloidsMethod for N-nitrosamines in Valsartan
Derivatization Silylation (e.g., with BSTFA)NoneNone
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)DB-5ms or equivalentCapillary column (e.g., DB-WAX)
Carrier Gas HeliumHeliumHelium
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minStart at 50 °C, ramp to 320 °C at 10 °C/minStart at 70 °C, ramp to 240 °C at 20 °C/min
Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)QuadrupoleTriple Quadrupole

Experimental Protocol: Proposed GC-MS Method for this compound

  • Derivatization (Silylation):

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes).

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: The retention time and the mass spectrum (fragmentation pattern) are used for identification. The molecular weight of this compound is approximately 145.16 g/mol .[1] The mass spectrum will show a molecular ion peak (or its derivative's molecular ion) and characteristic fragment ions.

Diagram: GC-MS Analysis with Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation Derivatization Derivatization (Silylation) Injection Inject into GC Derivatization->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection

Caption: Workflow for GC-MS analysis including a derivatization step.

This guide provides a foundational framework for the analytical cross-validation of this compound. The proposed methods, based on established analytical principles and data from similar compounds, should be validated in the user's laboratory to ensure they meet the specific requirements of their research or application.

References

Benchmarking new synthetic routes for 3-Hydroxy-2-phenylacrylonitrile against established methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Established and Novel Synthetic Methodologies

The synthesis of 3-Hydroxy-2-phenylacrylonitrile, a valuable building block in the development of various pharmaceuticals and fine chemicals, has traditionally been achieved through established methods such as the Knoevenagel condensation. However, with the increasing demand for more efficient, cost-effective, and environmentally benign chemical processes, novel synthetic routes are continuously being explored. This guide provides a comprehensive comparison of an established synthetic method with newer, "greener" alternatives, namely microwave-assisted and solvent-free synthesis, supported by available experimental data.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the synthesis of the intermediate, 2-benzylidenemalononitrile, which is a critical precursor to this compound. The data for the subsequent conversion to the final product is less commonly reported in a comparative format, but the efficiency of this initial step is a strong indicator of the overall process viability.

MethodCatalystSolventReaction TimeTemperatureYield (%)PurityReference
Established Method PiperidineEthanol2-4 hoursReflux80-90Good[1]
New Route 1 (Microwave) Ammonium acetateNone5-7 minutesN/A (Microwave Irradiation)90-95High[2]
New Route 2 (Solvent-Free) Gallium ChlorideNone10-15 minutesRoom Temperature92-98High[3]

Note: The yields and reaction times are based on the synthesis of 2-benzylidenemalononitrile, the immediate precursor. The final product, this compound, is typically obtained via subsequent hydrolysis or exists in tautomeric equilibrium.

Experimental Protocols

Established Method: Knoevenagel Condensation

This established route involves the base-catalyzed condensation of benzaldehyde with malononitrile.[1]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A solution of benzaldehyde (1 equivalent) and malononitrile (1 equivalent) is prepared in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization to yield 2-benzylidenemalononitrile.

  • Subsequent hydrolysis of the dinitrile group can lead to the formation of this compound.

New Synthetic Route: Microwave-Assisted Solvent-Free Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, often in the absence of a solvent, leading to a more environmentally friendly process.[2]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ammonium acetate (catalyst)

Procedure:

  • Benzaldehyde (1 equivalent) and malononitrile (1 equivalent) are mixed in a microwave-safe vessel.

  • A catalytic amount of ammonium acetate is added to the mixture.

  • The vessel is placed in a microwave reactor and irradiated for 5-7 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product is washed with water and ethanol to remove any unreacted starting materials and catalyst.

  • The purified 2-benzylidenemalononitrile is then obtained after drying.

  • The final product, this compound, can be obtained through tautomerization of the initial adduct.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_established Established Method: Knoevenagel Condensation benzaldehyde_e Benzaldehyde reflux Reflux (2-4h) Piperidine, Ethanol benzaldehyde_e->reflux malononitrile_e Malononitrile malononitrile_e->reflux intermediate_e 2-Benzylidenemalononitrile reflux->intermediate_e hydrolysis_e Hydrolysis/Tautomerization intermediate_e->hydrolysis_e product_e This compound hydrolysis_e->product_e

Caption: Workflow for the established synthesis of this compound.

G cluster_new New Route: Microwave-Assisted Solvent-Free Synthesis benzaldehyde_n Benzaldehyde microwave Microwave (5-7 min) Ammonium Acetate benzaldehyde_n->microwave malononitrile_n Malononitrile malononitrile_n->microwave intermediate_n 2-Benzylidenemalononitrile microwave->intermediate_n tautomerization_n Tautomerization intermediate_n->tautomerization_n product_n This compound tautomerization_n->product_n

Caption: Workflow for the new microwave-assisted synthesis of this compound.

Conclusion

The development of new synthetic routes for this compound offers significant advantages over established methods. Microwave-assisted and solvent-free approaches not only provide higher yields in drastically shorter reaction times but also align with the principles of green chemistry by reducing solvent waste and energy consumption. For researchers and professionals in drug development, the adoption of these modern techniques can lead to more efficient and sustainable manufacturing processes. While the established Knoevenagel condensation remains a reliable method, the compelling data for newer routes warrant their consideration for future synthetic endeavors.

References

Unveiling the Cytotoxic Potential of 2-Phenylacrylonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 2-phenylacrylonitrile derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several 2-phenylacrylonitrile derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Data Presentation: A Comparative Look at Cytotoxicity

The cytotoxic efficacy of 2-phenylacrylonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the cytotoxic activities of selected 2-phenylacrylonitrile derivatives against a panel of human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50/GI50 (µM)Reference
1g2a (Structure not fully specified in abstract)HCT116 (Colon Carcinoma)0.0059[1][2][3]
BEL-7402 (Hepatocellular Carcinoma)0.0078[1][2][3]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile Dichlorophenyl and nitrophenyl substitutionMCF-7 (Breast Adenocarcinoma, ER+)0.127 ± 0.043
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile Dichlorophenyl and methoxyphenyl substitutionHT29 (Colon Adenocarcinoma)0.52
BE2-C (Neuroblastoma)3
(Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acrylonitrile Dichlorophenyl and indolyl substitutionAverage of a panel of cell lines1.4[4]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile Dichlorophenyl and indolyl substitutionAverage of a panel of cell lines0.53[4]

Note: The activity of some compounds is reported as GI50, which is a measure of growth inhibition, while others are reported as IC50, a measure of the inhibition of a biological or biochemical function. These values are generally comparable in the context of anticancer drug screening.

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The data presented in this guide is primarily derived from the following key experimental protocols:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-phenylacrylonitrile derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

Several 2-phenylacrylonitrile derivatives exert their cytotoxic effects by interfering with microtubule dynamics. A tubulin polymerization assay is used to assess the ability of these compounds to inhibit the formation of microtubules from tubulin dimers.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP (as an energy source), and a fluorescence reporter is prepared in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control (vehicle-treated) to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

To understand how 2-phenylacrylonitrile derivatives affect cell proliferation, cell cycle analysis is performed using flow cytometry. This technique measures the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds for a specific duration, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. RNase is often included to prevent the staining of RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell.

  • Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then calculated. An accumulation of cells in the G2/M phase, for instance, suggests that the compound interferes with mitosis.

Mandatory Visualizations: Illuminating the Process and Pathways

To provide a clearer understanding of the experimental workflow and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cancer Cell Culture plating Cell Plating in 96-well Plates start->plating treatment Treatment with 2-Phenylacrylonitrile Derivatives plating->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt MTT Assay incubation->mtt tubulin Tubulin Polymerization Assay incubation->tubulin cell_cycle Cell Cycle Analysis incubation->cell_cycle data_analysis Data Analysis (IC50/GI50 Determination) mtt->data_analysis tubulin->data_analysis cell_cycle->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: A flowchart illustrating the key steps involved in assessing the cytotoxicity of 2-phenylacrylonitrile derivatives.

G cluster_pathway Signaling Pathway of Tubulin-Inhibiting 2-Phenylacrylonitrile Derivatives derivative 2-Phenylacrylonitrile Derivative tubulin β-Tubulin derivative->tubulin Binds to disruption Disruption of Microtubule Formation derivative->disruption Inhibits microtubule Microtubule Dynamics tubulin->microtubule Polymerization mitotic_spindle Defective Mitotic Spindle disruption->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: A diagram depicting the mechanism of action for 2-phenylacrylonitrile derivatives that act as tubulin inhibitors.

Conclusion

The 2-phenylacrylonitrile scaffold represents a versatile platform for the development of potent cytotoxic agents. The presented data highlights the significant impact of different substitutions on the phenyl rings on the cytotoxic activity and selectivity of these compounds. The primary mechanisms of action appear to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Further investigation into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for the rational design of novel and more effective anticancer drugs. This guide serves as a valuable resource for researchers in the field, providing a concise overview of the cytotoxic potential of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-phenylacrylonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-phenylacrylonitrile, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, the following procedures are based on the known hazards of its constituent functional groups (hydroxyl, nitrile, and phenyl) and safety data for structurally similar compounds such as acrylonitrile and other hydroxylated nitriles.[1][2][3]

Disclaimer: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet for the compound before handling and disposal.

Immediate Safety and Hazard Profile

This compound should be handled as a hazardous substance. Based on data from related nitrile and acrylonitrile compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may also cause skin and eye irritation or more severe damage.[4][5][6] The presence of the nitrile group suggests that it could release hydrogen cyanide gas if it comes into contact with strong acids or bases.[2]

Hazard Classification (Anticipated)DescriptionSource Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.Acrylonitrile, Benzyl Cyanide[4][5]
Skin Corrosion/Irritation May cause skin irritation.Acrylonitrile, 3-phenyllactonitrile[3][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Acrylonitrile, 3-phenyllactonitrile[3][4][5]
Aquatic Toxicity Potentially harmful or toxic to aquatic life.Acrylonitrile, Benzyl Cyanide[4]
Reactivity Incompatible with strong oxidizing agents, acids, and bases. Combination with bases may produce hydrogen cyanide.[2]Hydroxylated nitriles[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other required information.

3. Rinsing and Decontamination of Empty Containers:

  • For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[7]

  • For highly toxic chemicals (which should be assumed in this case), the first three rinses must be collected as hazardous waste.[7]

  • After thorough rinsing, the container can be disposed of according to your institution's procedures for decontaminated labware.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Use secondary containment for all liquid hazardous waste to prevent spills.[7]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[7] Evaporation is not an acceptable method of disposal.[7]

  • Arrange for a pickup of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.[7]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Storage & Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE: - Lab Coat - Gloves - Goggles A->B C Work in a Chemical Fume Hood B->C F Collect Chemical Waste C->F D Use a Designated, Labeled Hazardous Waste Container E Segregate from Incompatible Wastes D->E E->F G Rinse Empty Containers F->G H Collect First Three Rinses as Hazardous Waste G->H I Seal and Store Waste Container in a Secure, Ventilated Area H->I J Use Secondary Containment I->J K Arrange for Pickup by EHS for Final Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 3-Hydroxy-2-phenylacrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy-2-phenylacrylonitrile in a laboratory setting. All personnel must adhere to these protocols to mitigate risks and ensure a safe research environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative assessment of the hazards associated with its functional groups: the nitrile group, the hydroxyl group, and the phenyl ring. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, and many organic compounds can cause skin and eye irritation.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. Nitrile gloves are recommended for their resistance to a wide range of chemicals.[1][2][3]

PPE CategorySpecification
Hand Protection Chemical-resistant nitrile gloves.[1][2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[4]
Skin and Body A standard laboratory coat must be worn and fully buttoned. Ensure contaminated work clothing is not allowed out of the workplace.[4]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. Avoid breathing dust, fumes, or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is mandatory for all procedures involving this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused compounds and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After experiment post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste post_wash->disp_collect If waste is generated disp_label Label Waste Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-phenylacrylonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-phenylacrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.